molecular formula C20H40O4 B019108 Aggreceride C CAS No. 104700-86-9

Aggreceride C

Cat. No.: B019108
CAS No.: 104700-86-9
M. Wt: 344.5 g/mol
InChI Key: NYBWZWSQGCROAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl 15-methylhexadecanoate is a natural product found in Streptomyces with data available.

Properties

CAS No.

104700-86-9

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

2,3-dihydroxypropyl 15-methylhexadecanoate

InChI

InChI=1S/C20H40O4/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-20(23)24-17-19(22)16-21/h18-19,21-22H,3-17H2,1-2H3

InChI Key

NYBWZWSQGCROAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O

Synonyms

aggreceride C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Aggreceride C from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aggreceride C, a bioactive secondary metabolite from the genus Streptomyces. Due to the limited public availability of the original detailed experimental protocols for this compound, this guide presents a consolidation of established methodologies for the isolation of similar glyceride compounds from Streptomyces, alongside a review of the known biological activities of this compound.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including antimicrobial, anticancer, and immunosuppressive agents. This compound belongs to a class of monoglycerides isolated from Streptomyces and has been identified as a potent inhibitor of platelet aggregation.[1] It demonstrates inhibitory activity against platelet aggregation induced by adenosine 5'-diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[1] This guide outlines the fundamental steps from microbial fermentation to the characterization of this bioactive compound.

Data Presentation

The following tables summarize the key physicochemical and biological data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₄₀O₄
Molecular Weight344.53 g/mol
CAS Number104700-86-9
AppearanceNot specified in available literature
SolubilitySoluble in organic solvents such as methanol, ethanol, and ethyl acetate

Table 2: Biological Activity of this compound

ActivityTargetEffect
Platelet Aggregation InhibitionADP-induced aggregationInhibitory
Platelet Aggregation InhibitionArachidonic acid-induced aggregationInhibitory
Platelet Aggregation InhibitionPAF-induced aggregationInhibitory
Platelet Aggregation InhibitionCollagen-induced aggregationLess active

Experimental Protocols

The following sections detail the representative methodologies for the fermentation, isolation, purification, and characterization of this compound from a Streptomyces strain. These protocols are based on established techniques for the isolation of secondary metabolites from actinomycetes.

  • Strain and Culture Conditions: A pure culture of the this compound-producing Streptomyces strain is maintained on a suitable agar medium, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) medium.

  • Inoculum Preparation: A seed culture is prepared by inoculating a loopful of spores or mycelia into a flask containing a suitable liquid medium (e.g., Tryptone Soya Broth) and incubating at 28-30°C on a rotary shaker for 2-3 days.

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is optimized to maximize the yield of this compound and may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH, and aeration for a period of 5-10 days.

  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelial mass is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The supernatant and the mycelial extract (obtained by homogenizing the mycelia in a suitable solvent like acetone or methanol) are subjected to liquid-liquid extraction with an immiscible organic solvent such as ethyl acetate. The organic phases are combined.

  • Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase optimized for the separation of lipids.

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC.

The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

The inhibitory effect of this compound on platelet aggregation is assessed using light transmission aggregometry.[2][3]

  • Preparation of Platelet-Rich Plasma (PRP): Human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP. Platelet-Poor Plasma (PPP) is obtained by further centrifugation at a higher speed.

  • Aggregation Measurement: The light transmission through a suspension of PRP is monitored in an aggregometer. The baseline is set with PRP (0% aggregation) and the maximum aggregation is set with PPP (100% aggregation).

  • Inhibition Assay: PRP is pre-incubated with varying concentrations of this compound before the addition of a platelet-aggregating agent (agonist) such as ADP, arachidonic acid, or PAF. The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence and absence of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways for the inhibitory action of this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Extraction cluster_purification Purification cluster_characterization Characterization Streptomyces_Culture Streptomyces sp. Culture Inoculum Inoculum Preparation Streptomyces_Culture->Inoculum Production Production Fermentation Inoculum->Production Harvesting Harvesting Production->Harvesting Extraction Solvent Extraction Harvesting->Extraction Concentration Concentration Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Structural_Elucidation Structural Elucidation (MS, NMR, IR) HPLC->Structural_Elucidation Bioassay Platelet Aggregation Inhibition Assay HPLC->Bioassay Platelet_Aggregation_Inhibition cluster_agonists Platelet Aggregation Agonists cluster_pathways Signaling Pathways ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AA Arachidonic Acid COX1 COX-1 AA->COX1 PAF PAF PAF_R PAF Receptor PAF->PAF_R Platelet_Activation Platelet Activation P2Y12->Platelet_Activation COX1->Platelet_Activation PAF_R->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Aggreceride_C This compound Aggreceride_C->P2Y12 Inhibits Aggreceride_C->COX1 Inhibits Aggreceride_C->PAF_R Inhibits

References

Aggreceride C: An In-depth Technical Guide on the Core Mechanism of Action in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Aggreceride C is sparse in publicly available scientific literature, with its discovery dating back to a 1986 publication. This guide, therefore, presents a comprehensive overview of a well-established and relevant mechanism of action for a glyceride-like molecule in platelet aggregation, serving as an illustrative framework for understanding how a compound like this compound might function. The quantitative data and specific pathway details are based on analogous compounds and established principles of platelet biology.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding. However, its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. Consequently, the discovery and characterization of platelet aggregation inhibitors are of significant therapeutic interest.

Aggreceride A, B, and C are glyceride compounds isolated from Streptomyces species, identified as novel inhibitors of platelet aggregation. While the specific molecular interactions of this compound remain to be fully elucidated, its structural classification as a glyceride suggests a potential interaction with lipid-mediated signaling pathways within the platelet. This guide will explore a probable mechanism of action centered on the diacylglycerol (DAG) signaling cascade, a pivotal pathway in platelet activation.

Exemplar Mechanism of Action: Interference with the Diacylglycerol (DAG) / Protein Kinase C (PKC) Pathway

A plausible mechanism for a glyceride-based inhibitor like this compound is the modulation of the diacylglycerol (DAG) signaling pathway, which is central to platelet activation induced by agonists such as thrombin and collagen.

Upon platelet activation by agonists, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). Activated PKC then phosphorylates various substrate proteins, leading to granule secretion, and the conformational activation of the integrin αIIbβ3 receptor, the final common step in platelet aggregation.

This compound, as a diacylglycerol analogue, could potentially act as a competitive inhibitor of DAG, preventing the activation of PKC and thereby halting the downstream signaling cascade that leads to platelet aggregation.

Signaling Pathway Diagram

Aggreceride_C_Mechanism cluster_activation Platelet Activation cluster_inhibition Inhibition by this compound cluster_aggregation Platelet Aggregation Cascade Agonist Agonist (e.g., Thrombin, Collagen) Receptor G-protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 Aggreceride_C This compound PKC Protein Kinase C (PKC) Aggreceride_C->PKC Inhibition Granule_Secretion Granule Secretion PKC->Granule_Secretion phosphorylation Integrin_Activation Integrin αIIbβ3 Activation PKC->Integrin_Activation phosphorylation IP3 IP3 PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release DAG->PKC Ca_release->Granule_Secretion Platelet_Aggregation Platelet Aggregation Granule_Secretion->Platelet_Aggregation Integrin_Activation->Platelet_Aggregation

Caption: Hypothetical signaling pathway of this compound inhibiting platelet aggregation.

Quantitative Data Summary

The following table summarizes representative quantitative data for various platelet aggregation inhibitors, illustrating the typical metrics used to evaluate their efficacy. This data is for comparative purposes and does not represent actual experimental results for this compound.

CompoundAgonistAssay TypeIC50 ValueReference
EptifibatideADP (20 µM)LTA0.11-0.22 µg/ml[1]
AbciximabADP (20 µM)LTA1.25-2.3 µg/ml[1]
ClopidogrelPAFLTA~20 µM[2]
AspirinArachidonic AcidLTAVaries[3]
Novel Ligustrazine DerivativeADP (10 µM)LTA2.5 µM[4]
4-HASodium ArachidonateLTA300 µM[5]

Experimental Protocols

The primary method for assessing platelet aggregation in vitro is Light Transmission Aggregometry (LTA).

Light Transmission Aggregometry (LTA) Protocol

4.1.1 Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates allows more light to pass through the sample.

4.1.2 Materials:

  • Freshly drawn human venous blood

  • 3.2% Sodium Citrate anticoagulant

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • Test inhibitor (e.g., this compound) dissolved in an appropriate vehicle

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer-based aggregometer with cuvettes and stir bars

  • Centrifuge

4.1.3 Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully aspirate the PRP and store it at room temperature in a capped tube.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the platelets.

    • The resulting supernatant is the PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

  • Aggregation Assay:

    • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Pre-incubate the PRP with either the vehicle control or varying concentrations of the test inhibitor (this compound) for a specified time (e.g., 5 minutes) at 37°C.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the percentage inhibition for each concentration of the inhibitor relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) by plotting the percentage inhibition against the inhibitor concentration.

Experimental Workflow Diagram

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood_Collection->Centrifuge1 PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Centrifuge2 Centrifugation (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Isolation->Calibration PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP_Isolation PPP_Isolation->Calibration Incubation Pre-incubate PRP with Inhibitor/Vehicle at 37°C Calibration->Incubation Agonist_Addition Add Agonist to Initiate Aggregation Incubation->Agonist_Addition Data_Recording Record Light Transmission Agonist_Addition->Data_Recording Calculate_Inhibition Calculate % Inhibition Data_Recording->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Standard workflow for Light Transmission Aggregometry (LTA).

Conclusion

While specific data on the mechanism of action of this compound is not currently available in extensive literature, its chemical nature as a glyceride provides a basis for postulating a role in modulating lipid-based signaling pathways in platelets. The exemplar mechanism presented, focusing on the inhibition of the DAG/PKC pathway, offers a scientifically grounded hypothesis for its anti-aggregatory effects. Further research, employing standard methodologies such as Light Transmission Aggregometry, is necessary to elucidate the precise molecular interactions and to quantify the inhibitory potency of this compound. The protocols and comparative data provided in this guide offer a robust framework for such future investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Aggreceride C, a glyceride isolated from Streptomyces, and related compounds. While specific quantitative data and detailed experimental protocols for this compound remain largely inaccessible within the public domain, this document synthesizes available information and presents data on related glycerides to offer a comprehensive overview for research and drug development purposes.

Executive Summary

This compound is a glyceride compound identified as a platelet aggregation inhibitor. It has been shown to inhibit platelet aggregation induced by several key agonists, including adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Its activity appears to be less potent against collagen-induced aggregation. The limited availability of the original research complicates a detailed quantitative assessment. This guide, therefore, also explores the biological activities of other Streptomyces-derived glycerides, such as the streptoglycerides, which have demonstrated significant anti-inflammatory properties.

This compound: Inhibition of Platelet Aggregation

This compound belongs to a family of glycerides, including Aggreceride A and B, isolated from Streptomyces. The primary biological function identified for this compound is the inhibition of platelet aggregation.[1][2] This activity is crucial in the context of thrombosis and cardiovascular diseases, where excessive platelet aggregation can lead to vessel occlusion.

The inhibitory action of this compound has been noted against aggregation stimulated by:

  • Adenosine Diphosphate (ADP): A key agonist that, upon binding to its P2Y1 and P2Y12 receptors on platelets, initiates a signaling cascade leading to platelet activation and aggregation.

  • Arachidonic Acid: A precursor for the synthesis of thromboxane A2 (TXA2) within platelets, a potent vasoconstrictor and platelet agonist.

  • Platelet-Activating Factor (PAF): A potent phospholipid activator of platelets and other immune cells, involved in inflammation and thrombosis.

Notably, this compound is reported to be less effective against platelet aggregation induced by collagen, a primary component of the subendothelial matrix that initiates platelet adhesion and activation upon vascular injury.

Due to the inaccessibility of the original publication by Omura et al. (1986), specific quantitative data, such as IC50 values for this compound, are not available in the public scientific literature.

Quantitative Data on Related Glycerides

While quantitative data for this compound is unavailable, research on other glycerides from Streptomyces, such as the streptoglycerides, provides valuable insights into the potential bioactivities of this class of molecules. The following table summarizes the anti-inflammatory activity of Streptoglycerides E-H, which inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[3][4]

CompoundBiological ActivityAssay SystemIC50 Value (µM)
Streptoglyceride E Anti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 cells10.9[3][4]
Streptoglyceride F Anti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 cells3.5[3][4]
Streptoglyceride G Anti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 cells8.8[3][4]
Streptoglyceride H Anti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 cells9.7[3][4]

Experimental Protocols

The following section details a generalized experimental protocol for an in vitro platelet aggregation assay, a standard method to evaluate the efficacy of platelet inhibitors like this compound. This protocol is based on established methodologies and is intended to serve as a template for researchers.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit platelet aggregation induced by various agonists (e.g., ADP, arachidonic acid, PAF).

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1]

Materials:

  • Freshly drawn venous blood from a healthy donor (rabbit or human).

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet agonists: ADP, arachidonic acid, PAF, collagen.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Platelet aggregometer.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing sodium citrate and mix gently. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells. c. Carefully collect the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining platelets. b. The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.

  • Platelet Aggregation Assay: a. Adjust the platelet count in the PRP if necessary using PPP. b. Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation). c. Place a cuvette with PPP into the aggregometer to set the 100% aggregation mark. d. To a cuvette containing PRP, add a specific concentration of the test compound or vehicle control and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. e. Add the platelet agonist (e.g., ADP, arachidonic acid, or PAF) to initiate aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: a. The percentage of platelet aggregation is calculated from the change in light transmission. b. The inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the vehicle control. c. To determine the IC50 value, the assay is performed with a range of concentrations of the test compound, and the concentration that causes 50% inhibition of aggregation is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the general signaling pathways of platelet aggregation and a typical experimental workflow for screening platelet aggregation inhibitors.

G cluster_agonists Agonists cluster_receptors Platelet Receptors cluster_downstream Downstream Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y12 ADP->P2Y12 AA Arachidonic Acid COX1 COX-1 AA->COX1 PAF PAF PAF_R PAF Receptor PAF->PAF_R Collagen Collagen GPVI GPVI Collagen->GPVI PLC PLC Activation P2Y12->PLC TP TP Receptor TP->PLC PAF_R->PLC GPVI->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization TXA2 Thromboxane A2 Synthesis COX1->TXA2 TXA2->TP Integrin_Activation αIIbβ3 Integrin Activation Ca_Mobilization->Integrin_Activation Aggregation Aggregation Integrin_Activation->Aggregation AggrecerideC This compound (Inhibitor) AggrecerideC->ADP AggrecerideC->AA AggrecerideC->PAF

Caption: Generalized platelet aggregation signaling pathways.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood_Collection->Centrifuge1 PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Isolation Incubation Incubate PRP with This compound / Vehicle PRP_Isolation->Incubation Add_Agonist Add Agonist (ADP, AA, or PAF) Incubation->Add_Agonist Measure_Aggregation Measure Light Transmission (Aggregometer) Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for inhibitor screening.

References

An Inquiry into Aggreceride C: Elucidating its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no direct information on a compound named "Aggreceride C." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet detailed in accessible research. It is also possible that the name is a specific designation within a private research context or a potential misspelling of a different natural product.

This technical guide, therefore, addresses the general principles and methodologies that would be employed to investigate the natural source and biosynthesis of a novel microbial natural product, using the query for "this compound" as a framework for this exploration. This document is intended to guide researchers, scientists, and drug development professionals on the potential pathways to characterizing such a molecule.

Identifying the Natural Source: A Multi-pronged Approach

The initial and most critical step is the unequivocal identification of the biological source of the putative this compound. This process typically involves a combination of microbiological, chemical, and genetic techniques.

Isolation and Cultivation of the Producing Organism

The journey to characterizing a natural product begins with the isolation of the producing microorganism from its native environment. Common sources for novel bioactive compounds include soil bacteria, marine microorganisms, fungi, and symbiotic organisms. The process involves:

  • Sample Collection: Obtaining environmental samples from diverse and often underexplored ecological niches.

  • Selective Cultivation: Utilizing a variety of culture media and conditions to favor the growth of specific microbial groups, such as Actinomycetes, which are renowned producers of a vast array of secondary metabolites.

  • Bioassay-Guided Fractionation: Screening of microbial extracts for a desired biological activity (e.g., anti-platelet aggregation for a compound hypothetically named "Aggreceride"). The fractions exhibiting the highest activity are then further purified to isolate the active compound.

Spectroscopic and Spectrometric Characterization

Once a pure compound is isolated, its chemical structure is elucidated using a suite of spectroscopic and spectrometric techniques.

Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS) Provides the exact molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) Determines the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic structure and conjugation within the molecule.

Unraveling the Biosynthetic Pathway: A Genetic and Biochemical Endeavor

Understanding the biosynthesis of a natural product is crucial for its sustainable production, derivatization, and bioengineering. This involves identifying the genes responsible for its production (the biosynthetic gene cluster or BGC) and characterizing the enzymes they encode.

Genome Mining for the Biosynthetic Gene Cluster

Modern genomics has revolutionized the discovery of natural product biosynthetic pathways. The general workflow is as follows:

Caption: A generalized workflow for identifying a biosynthetic gene cluster.

Functional Characterization of Biosynthetic Genes

Once a candidate BGC is identified, the function of the individual genes is investigated through a series of molecular biology and biochemical experiments.

Experiment Purpose
Gene Knockout/Deletion To confirm the involvement of a specific gene or the entire BGC in the production of the compound.
Heterologous Expression To express the BGC in a well-characterized host organism to confirm its ability to produce the compound and to facilitate pathway engineering.
In Vitro Enzymatic Assays To determine the specific function and catalytic mechanism of individual enzymes in the pathway.

A hypothetical biosynthetic pathway for a polyketide-derived molecule, which many microbial natural products are, can be visualized as follows:

Aggreceride C: An Obscure Platelet Aggregation Inhibitor with Limited Modern Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial findings from a 1986 study identified Aggreceride C as a novel glyceride compound with inhibitory effects on platelet aggregation. However, a comprehensive review of scientific literature reveals a significant lack of subsequent research, leaving its therapeutic potential, mechanism of action, and associated signaling pathways largely uncharacterized. This whitepaper serves to consolidate the sparse available information and highlight the considerable knowledge gaps that hinder its development as a therapeutic agent.

A foundational study published in The Journal of Antibiotics in 1986 first described this compound, along with its analogs Aggreceride A and B, as metabolites isolated from Streptomyces species. The study demonstrated that these compounds inhibit platelet aggregation in rabbits, a key process in thrombosis and cardiovascular disease.[1] This initial discovery suggested a potential therapeutic application for this compound in conditions where antiplatelet activity is desirable.

Despite this promising initial report, the scientific community has not significantly built upon this research in the intervening decades. There is a notable absence of in-depth studies investigating the specific molecular targets of this compound, the signaling cascades it may modulate, or its efficacy and safety in preclinical or clinical models. The lack of quantitative data, such as IC50 values for platelet aggregation inhibition under various conditions, and detailed experimental protocols from contemporary studies, makes it impossible to perform a thorough comparative analysis or to replicate and expand upon the original findings.

The Void in Mechanistic Understanding

Modern drug development relies on a deep understanding of a compound's mechanism of action. For a platelet aggregation inhibitor, this would typically involve investigations into its effects on key signaling pathways such as:

  • Cyclooxygenase (COX) pathways: Inhibition of COX enzymes, which are crucial for the production of thromboxane A2, a potent platelet agonist.

  • ADP receptor pathways: Blockade of P2Y1 and P2Y12 receptors, which are activated by adenosine diphosphate (ADP) to induce platelet activation.

  • Thrombin receptor pathways: Interference with protease-activated receptors (PARs) that mediate the potent pro-aggregatory effects of thrombin.

  • Glycoprotein IIb/IIIa receptor activation: Prevention of the final common pathway of platelet aggregation, which involves the conformational activation of the GP IIb/IIIa receptor, enabling it to bind fibrinogen.

Without experimental data exploring these or other relevant pathways, the molecular basis for this compound's reported activity remains speculative.

Experimental Workflows and Future Directions

To bridge the existing knowledge gap, a structured experimental workflow would be necessary. This would involve a series of in vitro and in vivo studies designed to systematically elucidate the compound's pharmacological profile.

A potential experimental workflow to characterize this compound is outlined below:

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Isolation_and_Purification Isolation & Purification of this compound Structural_Elucidation Structural Elucidation (NMR, Mass Spec) Isolation_and_Purification->Structural_Elucidation Platelet_Aggregation_Assays Platelet Aggregation Assays (LTA, Impedance) Structural_Elucidation->Platelet_Aggregation_Assays Receptor_Binding_Assays Receptor Binding Assays Platelet_Aggregation_Assays->Receptor_Binding_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., COX) Platelet_Aggregation_Assays->Enzyme_Inhibition_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Receptor_Binding_Assays->Signaling_Pathway_Analysis Enzyme_Inhibition_Assays->Signaling_Pathway_Analysis Pharmacokinetic_Studies Pharmacokinetic Studies (ADME) Signaling_Pathway_Analysis->Pharmacokinetic_Studies Thrombosis_Models Thrombosis Models (e.g., Ferric Chloride) Pharmacokinetic_Studies->Thrombosis_Models Bleeding_Time_Assays Bleeding Time Assays Thrombosis_Models->Bleeding_Time_Assays Toxicology_Studies Toxicology Studies Bleeding_Time_Assays->Toxicology_Studies

Caption: Proposed experimental workflow for the characterization of this compound.

Conclusion

While this compound was identified as a platelet aggregation inhibitor nearly four decades ago, it remains an enigmatic compound. The lack of follow-up research means that critical data on its efficacy, safety, and mechanism of action are unavailable. For researchers, scientists, and drug development professionals, this compound represents a potential, yet entirely undeveloped, lead compound. Significant investment in fundamental research, following a structured experimental plan, would be required to determine if this molecule holds any genuine therapeutic promise. Until such studies are conducted, this compound will remain a footnote in the history of natural product discovery rather than a viable therapeutic candidate.

References

In-depth Technical Guide: Initial Screening and Bioactivity of Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aggreceride C is a glyceride compound identified as a new platelet aggregation inhibitor.[1] Isolated from the fermentation broth of a Streptomyces species, it is part of a group of related compounds including Aggreceride A and B.[1] This technical guide provides an overview of the initial screening and bioactivity of this compound, based on the available scientific literature. Due to the limited publicly available data on this compound, this document focuses on the foundational findings and outlines general methodologies that would be employed for a more comprehensive investigation.

Initial Screening and Discovery

The initial identification of this compound arose from a screening program aimed at discovering novel platelet aggregation inhibitors from microbial sources.

Producing Organism

This compound is a secondary metabolite produced by an unidentified species of Streptomyces.[1] Streptomyces is a genus of Gram-positive bacteria well-known for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics and other drugs.

Fermentation and Isolation

The production of this compound involves the cultivation of the producing Streptomyces strain in a suitable fermentation medium. Following an adequate incubation period to allow for the biosynthesis of the compound, the mycelium and culture filtrate are separated. The active compound is then extracted from the mycelial cake using organic solvents. Purification of this compound from the crude extract is achieved through a series of chromatographic techniques, such as silica gel and high-performance liquid chromatography (HPLC).

Bioactivity of this compound

The primary characterized bioactivity of this compound is its ability to inhibit platelet aggregation.[1]

In Vitro Platelet Aggregation Inhibition

Initial studies have demonstrated that this compound inhibits the aggregation of rabbit platelets.[1] This inhibitory effect is a key indicator of its potential as an antithrombotic agent.

Table 1: Bioactivity of this compound

BioassayTargetOrganismEffect
Platelet AggregationPlateletsRabbitInhibition

Note: Specific quantitative data such as IC50 values are not available in the referenced literature.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly provided in the available literature. However, based on standard methodologies for the investigation of platelet aggregation inhibitors, the following protocols would be representative of the techniques likely employed.

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Whole blood is drawn from a healthy subject (in the initial study, rabbits were used) into a tube containing an anticoagulant, typically sodium citrate.

  • Centrifugation: The blood sample is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being platelet-rich plasma (PRP).

  • PRP Isolation: The PRP is carefully collected. The remaining blood is then centrifuged at a higher speed (e.g., 1500 x g) for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in aggregometry.

Platelet Aggregation Assay
  • Instrumentation: A platelet aggregometer is used to measure the change in light transmission through a platelet suspension as aggregation occurs.

  • Assay Procedure:

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

    • The baseline light transmission is set using PRP, and the 100% aggregation is set using PPP.

    • A solution of this compound at a known concentration (or a vehicle control) is added to the PRP and incubated for a short period.

    • An aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce platelet aggregation.

    • The change in light transmission is recorded over time to generate an aggregation curve.

  • Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to the maximal aggregation in the control.

Signaling Pathways

The precise signaling pathway through which this compound exerts its inhibitory effect on platelet aggregation has not been elucidated in the available literature. However, we can propose a hypothetical workflow for its investigation.

Logical Workflow for Investigating the Mechanism of Action

The following diagram illustrates a logical workflow for determining the potential signaling pathway of this compound.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Pathway Elucidation A This compound inhibits platelet aggregation B Does this compound target known aggregation pathways? A->B C e.g., Cyclooxygenase (COX) pathway, ADP receptors (P2Y1, P2Y12), Thromboxane receptors B->C D Enzyme activity assays (e.g., COX-1/COX-2) C->D E Receptor binding assays C->E F Measurement of downstream signaling molecules (e.g., cAMP, Ca2+ levels) C->F G Identification of specific molecular target(s) D->G E->G F->G H Mapping the inhibitory effect on the signaling cascade G->H

Caption: Logical workflow for the elucidation of this compound's mechanism of action.

Conclusion and Future Directions

This compound has been identified as a novel inhibitor of platelet aggregation isolated from a Streptomyces species. While initial findings are promising, further research is required to fully characterize its bioactivity and therapeutic potential. Future studies should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound against various platelet aggregation agonists.

  • Mechanism of Action: Elucidating the specific molecular target and signaling pathway through which this compound inhibits platelet aggregation.

  • Structural Elucidation: Fully characterizing the chemical structure of this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of thrombosis.

The development of new antiplatelet agents is crucial for the management of cardiovascular diseases, and natural products like this compound represent a valuable source of lead compounds for drug discovery.

References

Aggreceride C: A Case Study in the Underexplored Realm of Bioactive Glyceride Secondary Metabolites from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of a vast array of secondary metabolites with significant pharmacological applications, including antibiotics, antifungals, and anticancer agents.[1][2] Among the diverse chemical classes of these metabolites are glycerides, which, although less explored than polyketides and non-ribosomal peptides, exhibit intriguing biological activities. This technical guide delves into the current knowledge surrounding Aggreceride C, a specific glyceride secondary metabolite, and places it within the broader context of bioactive glycerides from microbial sources. Due to the limited publicly available data on this compound, this document also provides generalized methodologies and conceptual pathways relevant to the study of this class of compounds.

This compound: An Obscure Platelet Aggregation Inhibitor

This compound was first reported in 1986 as part of a trio of related compounds (Aggrecerides A, B, and C) isolated from the cultured broth of a Streptomyces species.[3] These compounds were identified as inhibitors of platelet aggregation, a crucial process in thrombosis and cardiovascular diseases.[3] Despite this promising initial discovery, this compound has remained largely unstudied in the subsequent decades, and detailed information regarding its biosynthesis, mechanism of action, and full biological potential is scarce.

Chemical Structure and Properties

This compound is a monoglyceride, specifically 2,3-dihydroxypropyl 15-methylhexadecanoate.[4] Its structure consists of a glycerol backbone esterified with a branched-chain fatty acid. The basic physicochemical properties of this compound, derived from available data, are summarized in the table below. For comparative purposes, information on Aggreceride A is also included.

PropertyThis compoundAggreceride A
Molecular Formula C20H40O4[4]C18H36O4[5]
Molecular Weight 344.5 g/mol 316.5 g/mol [5]
IUPAC Name 2,3-dihydroxypropyl 15-methylhexadecanoate[4][(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate[5]
Source Organism Streptomyces sp.[3]Streptomyces sp.[5]
Reported Activity Platelet Aggregation Inhibitor[3]Platelet Aggregation Inhibitor[3]

Biosynthesis of Glyceride Secondary Metabolites

The specific biosynthetic pathway for this compound in Streptomyces has not been elucidated. However, a generalized pathway for the formation of a monoglyceride can be hypothesized based on primary metabolic routes. The glycerol backbone is derived from glycerol-3-phosphate, an intermediate in glycolysis. The fatty acid component is synthesized via the fatty acid synthase (FAS) system, which utilizes acetyl-CoA and malonyl-CoA as building blocks. In the case of this compound, a branched-chain fatty acid is incorporated, suggesting the use of a branched-chain alpha-keto acid as a primer unit for the FAS, a known mechanism in Streptomyces for producing such fatty acids. The final step would involve the esterification of the fatty acyl chain to the glycerol backbone, catalyzed by an acyltransferase.

cluster_glycolysis Glycolysis cluster_fas Fatty Acid Synthesis G3P Glycerol-3-Phosphate Esterification Acyltransferase (Esterification) G3P->Esterification AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA BCFA 15-Methylhexadecanoyl-CoA (Branched-Chain Fatty Acid) MalonylCoA->BCFA BCFA->Esterification AggrecerideC This compound (Monoglyceride) Esterification->AggrecerideC

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols: A Generalized Workflow

While specific experimental details for the 1986 isolation of this compound are not extensively documented, a general workflow for the discovery and characterization of novel glyceride secondary metabolites from Streptomyces can be outlined. This serves as a practical guide for researchers in the field.

Fermentation and Extraction

The producing Streptomyces strain is cultivated in a suitable liquid medium to promote the production of secondary metabolites. The choice of media components, particularly carbon and nitrogen sources, can significantly influence the metabolic profile.[6] Following fermentation, the culture broth is separated from the mycelium. The broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the secondary metabolites. The mycelium can also be extracted separately to capture intracellular compounds.

Chromatographic Separation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process often begins with column chromatography using silica gel or a reversed-phase resin (e.g., C18) for initial fractionation. Subsequent purification of these fractions is achieved using high-performance liquid chromatography (HPLC), often guided by bioassays to track the active components.

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic methods. Mass spectrometry (MS) provides the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D experiments like COSY, HSQC, and HMBC) is used to determine the connectivity of atoms and the overall structure.

Biological Assays

The purified compound is tested in a panel of biological assays to determine its activity. For a compound like this compound, this would involve in vitro platelet aggregation assays using platelet-rich plasma, where the inhibitory effect on aggregation induced by agents like ADP, collagen, or arachidonic acid is measured.

A Streptomyces Fermentation (Liquid Culture) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel, C18) C->D E Bioassay-Guided Fractionation D->E F HPLC Purification E->F G Pure Compound F->G H Structure Elucidation (MS, NMR) G->H I Biological Characterization (e.g., Platelet Aggregation Assay) G->I

Caption: Experimental workflow for isolating bioactive glycerides.

Role in Microbial Secondary Metabolism and Future Directions

The biological role of this compound for the producing Streptomyces organism is unknown. Like many secondary metabolites, it may be involved in chemical defense, signaling, or interactions with other organisms in its environment. The fact that it is a glyceride, a class of molecules typically associated with primary metabolism (energy storage in lipids), makes its role as a specialized, bioactive secondary metabolite particularly interesting.

The case of this compound highlights a common challenge and opportunity in natural product research: many promising compounds are discovered but not subsequently pursued, leaving their full potential untapped. Modern research tools, including genome mining and advanced metabolomics, could be applied to the original producing strain (if available) or similar Streptomyces isolates to reinvestigate the biosynthesis of this compound and identify the corresponding gene cluster.[1] Such studies could enable the heterologous expression and engineered biosynthesis of this compound and related analogues, facilitating a more thorough investigation of their therapeutic potential as platelet aggregation inhibitors. Further screening of Streptomyces and other actinomycetes for bioactive glycerides is a promising avenue for the discovery of novel drug leads.

References

An In-depth Technical Guide on the Glyceride Class of Platelet Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of platelet inhibitors that modulate the glyceride signaling pathway, with a core focus on the diacylglycerol (DAG) second messenger system. While not a formally defined pharmacological class, these compounds represent a promising area for the development of novel antiplatelet therapies. This document details their mechanism of action, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.

Introduction to Glyceride Signaling in Platelet Activation

Platelet activation is a critical process in hemostasis and thrombosis. A key signaling pathway in platelet activation involves the production of the second messenger sn-1,2-diacylglycerol (DAG). Upon platelet stimulation by agonists such as thrombin and collagen, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG.[1] DAG remains in the plasma membrane and serves as a crucial activator of Protein Kinase C (PKC).[2]

The activation of PKC by DAG is a central event that triggers a cascade of downstream signaling, leading to granule secretion, integrin activation, and ultimately, platelet aggregation.[1][3] Therefore, modulation of the DAG-PKC axis presents a strategic approach for inhibiting platelet function. This guide focuses on compounds that interfere with this pathway, including DAG analogs, DAG-lactones, and inhibitors of DAG metabolism.

Mechanism of Action

The primary mechanism by which glyceride-related compounds inhibit platelet aggregation is through the modulation of Protein Kinase C (PKC) activity. This can be achieved through several strategies:

  • Competitive Inhibition at the DAG Binding Site: Synthetic DAG analogs can be designed to compete with endogenous DAG for the C1 domain of PKC. By occupying this binding site without inducing the conformational changes necessary for full PKC activation, these analogs can act as competitive inhibitors.

  • Modulation of PKC Isoform Activity: DAG-lactones are conformationally constrained analogs of DAG that have been shown to be potent activators of PKC.[4] However, by modifying their structure, it is possible to design molecules that exhibit selectivity for specific PKC isoforms, potentially leading to a more targeted inhibition of platelet function without affecting other cellular processes.[5][6]

  • Increasing Endogenous DAG Levels to Modulate Downstream Signaling: Inhibitors of DAG kinase, the enzyme responsible for phosphorylating DAG to phosphatidic acid, lead to an accumulation of endogenous DAG.[7][8] While this potentiates PKC activation, the resulting sustained and widespread PKC activity can, under certain conditions, lead to a desensitization of platelet responses or inhibitory feedback loops, ultimately reducing aggregation.[8]

Quantitative Data on Glyceride-Modulating Platelet Inhibitors

The following tables summarize the available quantitative data for representative compounds that modulate the DAG signaling pathway in platelets.

Table 1: Inhibitory Concentration (IC50) of R59022 (Diacylglycerol Kinase Inhibitor)

CompoundTargetAssayIC50 (µM)Reference
R59022Diacylglycerol Kinase (endogenous DAG)Enzyme Activity Assay (in RBC membranes)2.8 ± 1.5[7]
R59022Diacylglycerol Kinase (exogenous OAG)Enzyme Activity Assay (in RBC membranes)3.3 ± 0.4[7]
R59022OAG PhosphorylationIntact Platelet Assay3.8 ± 1.2[7]

OAG: 1-oleoyl-2-acetylglycerol

Table 2: Binding Affinities (Ki) of Representative DAG-Lactones for PKC Isoforms

CompoundPKC IsoformLipid ConditionKi (nM)Reference
DAG-Lactone (Lead Compound)PKCα100% Phosphatidylserine (PS)Data not specified[5]
DAG-Lactone (Lead Compound)PKCε100% Phosphatidylserine (PS)Data not specified[5]
DAG-Lactone (Lead Compound)PKCαNuclear Membrane Mimetic (NML)Data not specified[5]
DAG-Lactone (Lead Compound)PKCεNuclear Membrane Mimetic (NML)Data not specified[5]

Note: While the specific Ki values for the lead compound were not provided in the abstract, the study reports a 32-fold selectivity for PKCε over PKCα in the NML condition.[5] The Ki value is a measure of the ligand's affinity, where a lower Ki indicates a higher affinity.[9]

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the "gold standard" method for measuring platelet aggregation in vitro.[10][11]

Principle: Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[12]

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet agonists (e.g., ADP, collagen, thrombin).

  • Saline.

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 200 x g for 10-15 minutes at room temperature to obtain PRP.[12]

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 2,500 x g for 10 minutes to obtain PPP.[13]

  • Assay Setup:

    • Pipette 270 µL of PRP into an aggregometer cuvette with a stir bar.[12]

    • Place a separate cuvette with PPP in the reference well of the aggregometer to set 100% aggregation (maximum light transmission).

    • Place the PRP cuvette in the sample well and allow it to equilibrate to 37°C for at least 1 minute to establish a stable baseline (0% aggregation).[14]

  • Inhibitor Incubation:

    • Add the test compound (glyceride inhibitor) or vehicle control to the PRP and incubate for the desired time.

  • Initiation of Aggregation:

    • Add 30 µL of the platelet agonist to the PRP cuvette to achieve the final desired concentration.[12]

    • Record the change in light transmission for 3-10 minutes.[14]

  • Data Analysis:

    • The percentage of aggregation is calculated based on the change in light transmission relative to the baseline (PRP) and the 100% reference (PPP).

    • IC50 values can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.[15]

Measurement of Diacylglycerol (DAG) Levels in Platelets

Principle: This enzymatic assay quantifies the mass of sn-1,2-diacylglycerol in lipid extracts from platelets. The assay utilizes E. coli DAG kinase to convert DAG to [³²P]phosphatidic acid, which is then separated and quantified.[16]

Materials:

  • Platelet samples.

  • Lipid extraction reagents (e.g., chloroform/methanol).

  • E. coli DAG kinase.

  • [γ-³²P]ATP.

  • Reaction buffer and reagents for thin-layer chromatography (TLC).

  • Scintillation counter.

Procedure:

  • Lipid Extraction:

    • Extract total lipids from platelet samples using a standard method (e.g., Bligh-Dyer).

  • Enzymatic Reaction:

    • Resuspend the dried lipid extract in a reaction mixture containing DAG kinase and [γ-³²P]ATP in an appropriate buffer.

    • Incubate to allow for the conversion of DAG to [³²P]phosphatidic acid.

  • Separation and Quantification:

    • Stop the reaction and extract the lipids.

    • Separate the [³²P]phosphatidic acid from other radiolabeled lipids using TLC.

    • Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the amount of DAG in the original sample based on a standard curve generated with known amounts of DAG.

Protein Kinase C (PKC) Activity Assay

Principle: This assay measures the phosphotransferase activity of PKC by quantifying the transfer of the γ-phosphate from [³²P]ATP to a specific PKC substrate peptide.[17]

Materials:

  • Purified or partially purified PKC from platelet lysates.

  • PKC substrate peptide (e.g., QKRPSQRSKYL).

  • [γ-³²P]ATP.

  • Lipid activator (phosphatidylserine and diacylglycerol).

  • Assay dilution buffer.

  • P81 phosphocellulose paper.

  • 0.75% phosphoric acid.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the substrate cocktail, inhibitor cocktail (or test compound), and lipid activator.

    • Add the enzyme preparation (PKC).

  • Initiation of Kinase Reaction:

    • Start the reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

    • Incubate at 30°C for 10 minutes.[17]

  • Separation of Phosphorylated Substrate:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]

  • Quantification:

    • Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of incorporated ³²P is proportional to the PKC activity. Compare the activity in the presence of test compounds to a vehicle control to determine the percent inhibition.

Visualizations

Platelet Activation Signaling Pathway

Platelet_Activation_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Thrombin) Receptor GPCR Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates DAG_Kinase DAG Kinase DAG->DAG_Kinase PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream PA Phosphatidic Acid DAG_Kinase->PA Phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release Aggregation Platelet Aggregation Downstream->Aggregation DAG_analog DAG Analogs/ DAG-Lactones DAG_analog->PKC_inactive Inhibits/Modulates DAGK_inhibitor DAG Kinase Inhibitors (R59022) DAGK_inhibitor->DAG_Kinase Inhibits

Caption: Platelet activation via the DAG-PKC pathway and points of inhibition.

Experimental Workflow for Evaluating Glyceride-Based Inhibitors

Experimental_Workflow start Compound Synthesis (DAG Analogs, etc.) pkc_assay PKC Activity Assay (Determine Ki) start->pkc_assay dag_level_assay DAG Level Assay (for DAGK Inhibitors) start->dag_level_assay platelet_prep Prepare Platelet-Rich Plasma (PRP) start->platelet_prep lta_assay Light Transmission Aggregometry (Determine IC50) pkc_assay->lta_assay Informs dag_level_assay->lta_assay Informs platelet_prep->lta_assay downstream_analysis Downstream Analysis (e.g., Granule Secretion) lta_assay->downstream_analysis end Lead Compound Identification downstream_analysis->end DAG_Modulator_Logic endogenous_dag Endogenous DAG pkc Protein Kinase C (PKC) endogenous_dag->pkc Activates dag_analogs DAG Analogs dag_analogs->pkc Competitively Inhibit/ Modulate dag_lactones DAG-Lactones dag_lactones->pkc Potently Activate/ Modulate dagk_inhibitors DAG Kinase Inhibitors dagk_inhibitors->endogenous_dag Increases Levels Of platelet_aggregation Platelet Aggregation pkc->platelet_aggregation Promotes

References

Unable to Locate In Vitro Studies for "Aggreceride C"

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for preliminary in vitro studies on a compound referred to as "Aggreceride C," no relevant scientific literature, data, or experimental protocols could be identified. This suggests that the name "this compound" may be misspelled, represents a compound not yet described in publicly accessible research, or is otherwise incorrect.

The inability to locate any foundational research on "this compound" prevents the creation of the requested in-depth technical guide. Consequently, the core requirements, including the presentation of quantitative data, detailed experimental protocols, and the generation of diagrams for signaling pathways and workflows, cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct spelling and nomenclature. If the compound is known by an alternative name, providing that name would be necessary to proceed with a detailed literature search and the subsequent generation of the requested technical documentation.

Methodological & Application

Application Notes and Protocols for the Extraction of Aggreceride C from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride C, a glyceride-based compound, has been identified as a potent platelet aggregation inhibitor and is a secondary metabolite produced by certain species of the bacterial genus Streptomyces. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from Streptomyces culture. The methodologies outlined below are based on established techniques for the isolation of secondary metabolites from microbial fermentations. Given the limited specific literature on this compound, this protocol provides a robust general framework that can be optimized for specific Streptomyces strains and production yields.

Data Presentation: Fermentation and Extraction Parameters

Successful extraction of this compound is contingent on optimal fermentation conditions and efficient extraction procedures. The following tables summarize key quantitative parameters that influence the yield and purity of the final product. These values are representative and may require optimization for specific experimental setups.

Table 1: Fermentation Parameters for Streptomyces Culture

ParameterRecommended RangeNotes
Culture Media ISP2 Broth, Tryptone Soya Broth, Starch Casein BrothMedia composition significantly impacts secondary metabolite production.[1]
Inoculum Size 5% (v/v)A standardized inoculum ensures reproducible fermentation kinetics.
Incubation Temperature 28-30°COptimal temperature for the growth of most Streptomyces species.[2]
pH 7.0 - 7.5Maintaining a neutral to slightly alkaline pH is crucial for metabolite production.[1][2]
Agitation 150-200 rpmAdequate aeration and mixing are necessary for optimal growth and metabolite synthesis.
Incubation Time 7-10 daysThe production of secondary metabolites typically occurs in the stationary phase of growth.[2]

Table 2: Solvent Extraction Parameters for this compound

ParameterRecommended Value/RangeNotes
Extraction Solvent Ethyl Acetate, Hexane, ChloroformThe choice of solvent will depend on the polarity of this compound. For glycerides, hexane or chloroform are often effective.
Solvent to Broth Ratio 1:1 to 3:1 (v/v)Multiple extractions with a lower solvent ratio can improve yield.
Extraction Method Liquid-liquid extractionVigorous shaking in a separatory funnel is a standard method.
Number of Extractions 2-3Repeated extractions ensure maximum recovery of the target compound.
Drying Agent Anhydrous Sodium SulfateUsed to remove residual water from the organic extract.
Solvent Removal Rotary EvaporationConducted at a controlled temperature (e.g., 40°C) to prevent degradation of the compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the fermentation of Streptomyces and the subsequent extraction and purification of this compound.

Protocol 1: Fermentation of Streptomyces sp.
  • Media Preparation: Prepare the desired fermentation medium (e.g., ISP2 broth) and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a 5% (v/v) seed culture of the Streptomyces strain.

  • Incubation: Incubate the culture flasks in a shaking incubator at 28-30°C and 150-200 rpm for 7-10 days.

  • Monitoring: Monitor the culture periodically for growth (e.g., by measuring optical density) and secondary metabolite production (e.g., by thin-layer chromatography of a small sample).

Protocol 2: Extraction of Crude this compound
  • Harvesting: After the incubation period, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 5,000-10,000 x g for 15-20 minutes.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of the selected organic solvent (e.g., ethyl acetate or hexane).

    • Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh solvent.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the crude extract to dryness using a rotary evaporator at 40°C.

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 3: Purification of this compound
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane:ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest and concentrate.

    • Further purify the sample using a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile in water) to achieve high-resolution separation.

    • Collect the peak corresponding to this compound.

  • Final Product:

    • Remove the solvent from the purified fraction under vacuum to obtain pure this compound.

    • Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the extraction and purification of this compound.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Streptomyces Inoculation B Incubation (7-10 days) A->B C Centrifugation B->C Harvest Broth D Supernatant Collection C->D E Liquid-Liquid Extraction D->E F Solvent Evaporation E->F G Silica Gel Chromatography F->G Crude Extract H Fraction Collection & TLC G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for this compound Extraction.

Purification_Logic Crude_Extract Crude Extract Silica_Column Silica Gel Column (Polarity-based separation) Crude_Extract->Silica_Column Fractions Collected Fractions Silica_Column->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooled_Fractions Pooled Fractions (Containing this compound) TLC_Analysis->Pooled_Fractions Select positive fractions HPLC Preparative HPLC (High-resolution separation) Pooled_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Logic of the Purification Process.

References

Application Note and Protocol for Testing Platelet Aggregation Inhibition by Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke.[1][2] Consequently, the identification and characterization of novel antiplatelet agents are of significant interest in drug discovery. Aggreceride C, a glyceride derivative isolated from Streptomyces, has been identified as a potential inhibitor of platelet aggregation.[3] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound in inhibiting platelet aggregation using light transmission aggregometry (LTA), the gold-standard method.[4][5] Additionally, it outlines the underlying signaling pathways of platelet activation and potential inhibitory mechanisms.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol describes the preparation of human platelet-rich plasma (PRP) and platelet-poor plasma (PPP) for the assessment of platelet aggregation.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes

  • Centrifuge

  • Plastic pipettes

  • Plastic tubes

Procedure:

  • Collect venous blood from healthy donors who have not taken any medication known to affect platelet function for at least two weeks. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.[6]

  • Gently mix the blood with the citrate anticoagulant.

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature (20-25°C).[7] Avoid cooling the samples as this can activate platelets.[6][7]

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new plastic tube.[7][8]

  • To obtain PPP, centrifuge the remaining blood at a higher speed, typically 2,500 x g for 10 minutes.[6]

  • Collect the supernatant (PPP) and transfer it to a separate plastic tube.

  • Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.[6]

Light Transmission Aggregometry (LTA) for Platelet Aggregation Inhibition Assay

LTA measures the increase in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.

Materials:

  • Platelet aggregometer

  • Cuvettes with stir bars

  • PRP and PPP

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • Saline or appropriate buffer

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[7][9]

  • Calibration: Calibrate the instrument by placing a cuvette with PPP to set the 100% aggregation (maximum light transmission) baseline and a cuvette with PRP for the 0% aggregation baseline.[7][10]

  • Incubation: Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 1 minute to stabilize at 37°C.[9]

  • Inhibitor Addition: Add a small volume of the this compound solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) with stirring.[10]

  • Agonist Addition: Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation. The volume of the agonist should not exceed 10% of the PRP volume.[5][9]

  • Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to obtain an aggregation curve.

  • Data Analysis: The maximum platelet aggregation is determined from the curve. The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = [1 - (Max. Aggregation with Inhibitor / Max. Aggregation with Vehicle)] x 100

Data Presentation

The inhibitory effect of this compound on platelet aggregation induced by different agonists should be determined at various concentrations to calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of platelet aggregation).

Table 1: Inhibitory Effect of this compound on Platelet Aggregation

Agonist (Concentration)This compound Concentration (µM)Maximum Aggregation (%) (Mean ± SD)Inhibition (%)IC50 (µM)
ADP (5 µM) Vehicle Control85 ± 50\multirow{5}{}{X.X}
168 ± 620
1045 ± 447
5020 ± 376
1008 ± 291
Collagen (2 µg/mL) Vehicle Control92 ± 40\multirow{5}{}{Y.Y}
175 ± 518
1050 ± 646
5022 ± 476
10010 ± 389

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_lta Light Transmission Aggregometry (LTA) Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200g, 10-15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2500g, 10 min) Centrifuge1->Centrifuge2 Incubate Incubate PRP PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate (0% with PRP, 100% with PPP) PPP->Calibrate Aggregometer Aggregometer (37°C) Aggregometer->Calibrate Calibrate->Incubate Add_Inhibitor Add this compound or Vehicle Incubate->Add_Inhibitor Add_Agonist Add Agonist (e.g., ADP, Collagen) Add_Inhibitor->Add_Agonist Record Record Aggregation Add_Agonist->Record Data_Analysis Data Analysis Record->Data_Analysis Calculate % Inhibition & IC50

Caption: Experimental workflow for testing platelet aggregation inhibition by this compound.

G cluster_activation Platelet Activation Pathways cluster_inhibition Potential Inhibition by this compound Agonists Agonists (Collagen, ADP, Thrombin) Receptors Surface Receptors (GPVI, P2Y1/P2Y12, PAR) Agonists->Receptors PLC Phospholipase C (PLC) Activation Receptors->PLC Second_Messengers ↑ IP3 & DAG PLC->Second_Messengers Ca_Mobilization ↑ Intracellular Ca2+ Second_Messengers->Ca_Mobilization TXA2_Synthesis Thromboxane A2 (TXA2) Synthesis Ca_Mobilization->TXA2_Synthesis GPIIbIIIa_Activation GPIIb/IIIa Activation (Inside-Out Signaling) Ca_Mobilization->GPIIbIIIa_Activation TXA2_Synthesis->GPIIbIIIa_Activation Aggregation Platelet Aggregation (Fibrinogen Binding) GPIIbIIIa_Activation->Aggregation Aggreceride_C This compound Aggreceride_C->PLC Inhibits Aggreceride_C->Ca_Mobilization Inhibits Aggreceride_C->TXA2_Synthesis Inhibits

Caption: Signaling pathways in platelet aggregation and potential targets for this compound.

References

Application Notes and Protocols for the Analytical Characterization of Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride C is a glyceride compound isolated from Streptomyces species, which has been identified as an inhibitor of platelet aggregation.[1] As a potential therapeutic agent, thorough characterization of its structure and purity is paramount for drug development and quality control. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.

The analytical workflow for natural products like this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure. High-Performance Liquid Chromatography (HPLC) is essential for purification and purity assessment. Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern, aiding in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed structural determination, providing insights into the connectivity and stereochemistry of the molecule.

These application notes offer a foundational approach to the analytical characterization of this compound, based on established methods for the analysis of similar glyceride and lipid compounds.[2][3]

Physicochemical Properties and Structural Information

While specific physicochemical data for this compound is not extensively available in the public domain, Table 1 outlines the expected parameters that need to be determined for a comprehensive characterization. The proposed structure of this compound, as a glyceride, suggests it comprises a glycerol backbone esterified with fatty acids. The exact nature and position of these fatty acids are key identifiers to be determined through the analytical methods described herein.

Table 1: Physicochemical Properties of this compound (To be determined)

PropertyMethod of DeterminationExpected Value/Range
Molecular Formula High-Resolution Mass Spectrometry (HRMS)To be determined
Molecular Weight Mass Spectrometry (MS)To be determined
Appearance Visual InspectionTo be determined (likely a colorless oil or white solid)
Solubility Solubility TestingSoluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); Insoluble in water
Purity HPLC-UV/ELSD>95% for reference standard

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for its isolation from crude extracts. A reversed-phase HPLC method is generally suitable for the separation of glycerides.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD). ELSD is preferred for compounds lacking a strong chromophore.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. A typical gradient could be starting from 70% organic solvent and increasing to 100% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure good peak shape and reproducibility.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or isopropanol.

  • Detection:

    • UV: If this compound has a UV chromophore, detection can be performed at a suitable wavelength (e.g., 210 nm).

    • ELSD: For compounds without a significant UV chromophore, an ELSD is recommended. Typical ELSD settings would involve a drift tube temperature of 50-70 °C and a nebulizing gas pressure of 2-3 bar.

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Table 2: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B in 20 min, hold at 100% B for 10 min
Flow Rate 1.0 mL/min
Temperature 35 °C
Injection Volume 10 µL
Detector ELSD (Drift Tube: 60 °C, Gas Pressure: 2.5 bar)
Mass Spectrometry (MS) for Molecular Weight Determination and Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for glycerides.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution data).

  • Chromatographic Conditions: Utilize the HPLC method described in the previous section. The mobile phase should be compatible with MS (e.g., using volatile buffers like ammonium formate or formic acid if necessary).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for glycerides, often forming [M+Na]⁺ or [M+NH₄]⁺ adducts.

  • Mass Analyzer Settings:

    • Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion corresponding to this compound to obtain structural information. The fragmentation pattern can reveal the nature of the fatty acid chains.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the high-resolution full scan data to deduce the elemental composition.

    • Interpret the MS/MS fragmentation pattern to identify the fatty acid substituents and their positions on the glycerol backbone.

Table 3: Expected Mass Spectrometry Data for a Hypothetical this compound

ParameterDescriptionExample Data
Molecular Ion (HRMS) [M+Na]⁺ adductTo be determined
Elemental Composition Deduced from accurate massTo be determined
Key MS/MS Fragments Loss of fatty acid chainsTo be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity of atoms.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Experiments:

    • ¹H NMR: Provides information on the types and number of protons in the molecule. Key signals for glycerides include those from the glycerol backbone and the fatty acid chains (e.g., methyl, methylene, and methine protons).

    • ¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals include those from carbonyl carbons of the ester groups, carbons of the glycerol moiety, and carbons of the fatty acid chains.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments, such as linking the fatty acids to the glycerol backbone.

  • Data Analysis: The collective interpretation of these NMR spectra allows for the complete assignment of the chemical structure of this compound.

Table 4: Characteristic NMR Chemical Shift Ranges for Glycerides

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glycerol Backbone (CH₂O-CO) 4.1 - 4.462 - 64
Glycerol Backbone (CHO-CO) 5.0 - 5.368 - 72
Ester Carbonyl (C=O) -172 - 175
Fatty Acid (α-CH₂) 2.2 - 2.433 - 35
Fatty Acid (β-CH₂) 1.5 - 1.724 - 26
Fatty Acid (-(CH₂)n-) 1.2 - 1.428 - 30
Fatty Acid (Terminal CH₃) 0.8 - 0.913 - 15

Visualizations

Experimental Workflow for this compound Characterization

G cluster_0 Isolation and Purification cluster_1 Purity and Identity Confirmation cluster_2 Structural Elucidation Streptomyces Fermentation Broth Streptomyces Fermentation Broth Extraction Extraction Streptomyces Fermentation Broth->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Purified this compound Purified this compound Column Chromatography->Purified this compound HPLC HPLC Purified this compound->HPLC LC-MS LC-MS Purified this compound->LC-MS NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Purity Assessment Purity Assessment HPLC->Purity Assessment Molecular Weight Molecular Weight LC-MS->Molecular Weight HRMS HRMS LC-MS->HRMS Elemental Composition Elemental Composition HRMS->Elemental Composition 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Spectroscopy->2D NMR (COSY, HSQC, HMBC) Final Structure Final Structure 1H NMR->Final Structure 13C NMR->Final Structure 2D NMR (COSY, HSQC, HMBC)->Final Structure Elemental Composition->Final Structure

Caption: Workflow for the isolation and characterization of this compound.

Generalized Signaling Pathway for Platelet Aggregation Inhibition

G cluster_0 Platelet Activation Cascade cluster_1 Inhibitory Mechanism Agonists (ADP, Thrombin, Collagen) Agonists (ADP, Thrombin, Collagen) Receptor Binding Receptor Binding Agonists (ADP, Thrombin, Collagen)->Receptor Binding Intracellular Signaling Intracellular Signaling Receptor Binding->Intracellular Signaling Increase in [Ca2+] Increase in [Ca2+] Intracellular Signaling->Increase in [Ca2+] GPIIb/IIIa Activation GPIIb/IIIa Activation Increase in [Ca2+]->GPIIb/IIIa Activation Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation This compound This compound Target Interaction Target Interaction This compound->Target Interaction Target Interaction->Intracellular Signaling

Caption: Generalized pathway of platelet aggregation and a potential point of inhibition.

Conclusion

The comprehensive analytical characterization of this compound is a critical step in its journey from a natural product discovery to a potential therapeutic agent. The protocols outlined in these application notes provide a robust framework for researchers to determine the purity, molecular weight, and detailed chemical structure of this compound. By employing a combination of HPLC, MS, and NMR techniques, scientists can ensure the quality and consistency of this promising platelet aggregation inhibitor, paving the way for further preclinical and clinical development. The provided workflows and diagrams serve as a visual guide to the logical and experimental steps involved in this process.

References

Application Notes and Protocols for the Isolation and Purification of Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride C is a glyceride-containing natural product isolated from Streptomyces species, which has been identified as an inhibitor of platelet aggregation.[1][2] This document provides a detailed overview of the probable methods for the isolation and purification of this compound from its microbial source. As the total synthesis of this compound has not been reported in the scientific literature, this guide focuses on the extraction and purification from bacterial fermentation, based on the original discovery and general protocols for similar natural products.

Data Presentation

The following tables summarize the expected quantitative data from a typical isolation and purification process for a glyceride natural product like this compound. Please note that the exact values for this compound are not publicly available and these tables serve as a template for data organization.

Table 1: Fermentation and Extraction Data

ParameterValueUnitNotes
Fermentation Volume100L
Culture Broth pH7.0Adjusted prior to extraction
Biomass (wet weight)5.2kg
Crude Extract Yield15.5gFrom 100 L culture broth
Extraction SolventEthyl Acetate

Table 2: Purification Summary

Purification StepStarting Material (g)Product Yield (mg)Purity (%)Method
Silica Gel Chromatography15.5850~70Gradient elution
Preparative HPLC (Normal Phase)850210>95Isocratic elution
Preparative HPLC (Reversed Phase)210150>99Gradient elution

Experimental Protocols

I. Fermentation of Streptomyces sp. for this compound Production

This protocol describes the cultivation of a Streptomyces strain for the production of secondary metabolites.

Materials:

  • Streptomyces sp. producing this compound

  • Seed culture medium (e.g., Tryptone Soya Broth)

  • Production culture medium (e.g., Soyabean Casein Digest Medium)

  • Shaker incubator

  • Fermenter

Protocol:

  • Inoculum Preparation: Inoculate a loopful of the Streptomyces strain into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Transfer the seed culture to a production fermenter containing the appropriate production medium. The inoculum volume should be 5-10% of the production medium volume.

  • Fermentation: Maintain the fermentation at 28-30°C with aeration and agitation for 7 to 10 days. Monitor pH, dissolved oxygen, and glucose consumption periodically.

  • Harvest: After the incubation period, harvest the culture broth for extraction.

II. Extraction of this compound from Culture Broth

This protocol details the extraction of the crude product from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separation of Biomass: Centrifuge the culture broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Combine the supernatant and the mycelial cake and extract three times with an equal volume of ethyl acetate.

  • Phase Separation: Use a separatory funnel to separate the organic phase from the aqueous phase.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract.

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude extract

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate using a rotary evaporator.

B. High-Performance Liquid Chromatography (HPLC) (Fine Purification)

1. Normal-Phase HPLC

  • Column: Silica-based normal-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 98:2 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

2. Reversed-Phase HPLC

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile and water or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector (if the molecule has a chromophore) or ELSD/Mass Spectrometer.

Visualizations

Aggreceride_C_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Streptomyces sp. Inoculation F2 Seed Culture Growth F1->F2 F3 Production Fermentation F2->F3 E1 Harvest Culture Broth F3->E1 E2 Solvent Extraction (Ethyl Acetate) E1->E2 E3 Concentration E2->E3 P1 Silica Gel Column Chromatography E3->P1 P2 Fraction Analysis (TLC) P1->P2 P3 Preparative HPLC (Normal & Reversed Phase) P2->P3 P4 Pure this compound P3->P4

Caption: Workflow for this compound Isolation and Purification.

Signaling_Pathway_Placeholder cluster_platelet Platelet Aggregation Pathway A Agonist (e.g., ADP, Collagen) R Receptor Activation A->R S Intracellular Signaling (e.g., Ca2+ mobilization) R->S PA Platelet Activation & Aggregation S->PA AC This compound AC->S Inhibition

Caption: Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for In Vivo Experiments with Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy and safety of Aggreceride C, a platelet aggregation inhibitor. The protocols detailed below are based on established rodent models of thrombosis and hemostasis.

Introduction to this compound

This compound is a glyceride compound isolated from Streptomyces that has demonstrated inhibitory effects on platelet aggregation.[1] In vitro studies have shown its activity against platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF), with less pronounced effects against collagen-induced aggregation.[2] These characteristics suggest its potential as a therapeutic agent for thrombotic diseases. The following protocols are designed to assess the anti-thrombotic efficacy and potential bleeding risk of this compound in vivo.

In Vivo Efficacy Assessment: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to evaluate the efficacy of anti-platelet and anticoagulant drugs in an in vivo setting of arterial thrombosis.[3][4] The application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to thrombus formation.[3][4]

Experimental Workflow:

FeCl3_Thrombosis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Grouping Randomize into Groups (Vehicle, this compound doses) Animal_Acclimatization->Grouping Drug_Admin Administer this compound or Vehicle (e.g., i.p., p.o.) Grouping->Drug_Admin Anesthesia Anesthetize Animal Drug_Admin->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery FeCl3_Application Apply FeCl₃-soaked Filter Paper Surgery->FeCl3_Application Monitoring Monitor Blood Flow (Doppler Probe) FeCl3_Application->Monitoring Occlusion Record Time to Occlusion Monitoring->Occlusion Euthanasia Euthanasia Occlusion->Euthanasia Vessel_Harvest Harvest Carotid Artery Euthanasia->Vessel_Harvest Analysis Histological Analysis (Thrombus size) Vessel_Harvest->Analysis

Caption: Workflow for the Ferric Chloride-Induced Carotid Artery Thrombosis Model.

Protocol:

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO solution)

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Filter paper discs (1-2 mm diameter)

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Doppler flow probe and monitor

  • Surgical microscope or magnifying lens

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (vehicle control, and at least three doses of this compound).

  • Drug Administration: Administer this compound or vehicle at a predetermined time before surgery (e.g., 30-60 minutes for intraperitoneal injection).

  • Anesthesia and Surgery: Anesthetize the mouse and place it in a supine position. Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues.

  • Thrombosis Induction: Place a small piece of filter paper saturated with FeCl₃ solution on the adventitial surface of the carotid artery for 3 minutes.[3]

  • Blood Flow Monitoring: Position a Doppler flow probe over the artery downstream of the injury site to monitor blood flow.

  • Time to Occlusion: Record the time from the application of FeCl₃ until the blood flow ceases completely (occlusion). A cut-off time (e.g., 30 minutes) should be set.

  • Data Collection and Analysis: At the end of the experiment, euthanize the animal. The injured arterial segment can be excised for histological analysis to measure thrombus size.

Data Presentation:

Treatment GroupDose (mg/kg)nTime to Occlusion (minutes)Thrombus Weight (mg)
Vehicle-10Mean ± SEMMean ± SEM
This compoundLow10Mean ± SEMMean ± SEM
This compoundMedium10Mean ± SEMMean ± SEM
This compoundHigh10Mean ± SEMMean ± SEM

In Vivo Safety Assessment: Tail Bleeding Time Assay

This assay is a primary method for assessing in vivo hemostasis and the potential bleeding risk associated with anti-platelet therapies.[5][6][7]

Experimental Workflow:

Bleeding_Time_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (e.g., ICR mice) Grouping Randomize into Groups (Vehicle, this compound doses) Animal_Acclimatization->Grouping Drug_Admin Administer this compound or Vehicle Grouping->Drug_Admin Anesthesia Anesthetize Animal (optional, can be done on conscious animals) Drug_Admin->Anesthesia Tail_Transection Transect Tail Tip (e.g., 3 mm) Anesthesia->Tail_Transection Bleeding_Monitoring Immerse Tail in Saline (37°C) and Monitor Bleeding Tail_Transection->Bleeding_Monitoring Time_Measurement Record Time to Cessation of Bleeding Bleeding_Monitoring->Time_Measurement Blood_Loss_Quant Quantify Blood Loss (Hemoglobin assay or weight change) Time_Measurement->Blood_Loss_Quant Data_Analysis Analyze Bleeding Time and Blood Loss Blood_Loss_Quant->Data_Analysis

Caption: Workflow for the Tail Bleeding Time Assay.

Protocol:

Materials:

  • This compound

  • Vehicle

  • Male ICR mice (8-12 weeks old)

  • Scalpel or sharp blade

  • 50 ml conical tube with saline (37°C)

  • Filter paper

  • Timer

Procedure:

  • Animal Preparation and Drug Administration: As described in the thrombosis model.

  • Tail Transection: Anesthetize the mouse (optional, can be performed on conscious, restrained mice). Transect the distal 3 mm of the tail with a sharp scalpel.

  • Bleeding Measurement: Immediately immerse the tail in a tube containing saline pre-warmed to 37°C.[6] Start a timer.

  • Time to Cessation: Record the time until bleeding stops for at least 30 seconds. A cut-off time (e.g., 20 minutes) should be established.

  • Blood Loss Quantification (Optional): Blood loss can be quantified by measuring the hemoglobin content of the saline or by weighing the filter paper used to blot the tail at set intervals.[6]

Data Presentation:

Treatment GroupDose (mg/kg)nBleeding Time (seconds)Blood Loss (µL)
Vehicle-10Mean ± SEMMean ± SEM
This compoundLow10Mean ± SEMMean ± SEM
This compoundMedium10Mean ± SEMMean ± SEM
This compoundHigh10Mean ± SEMMean ± SEM

In Vivo Efficacy Assessment: Pulmonary Thromboembolism Model in Rats

This model is relevant for studying venous thromboembolism and the efficacy of anti-thrombotic agents in preventing pulmonary embolism.

Experimental Workflow:

PTE_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Grouping Randomize into Groups (Sham, Vehicle, this compound doses) Animal_Acclimatization->Grouping Drug_Admin Administer this compound or Vehicle Grouping->Drug_Admin Anesthesia Anesthetize Animal Drug_Admin->Anesthesia Thrombus_Induction Induce Thrombus Formation (e.g., Collagen/Epinephrine injection) Anesthesia->Thrombus_Induction Observation Observe for Symptoms (e.g., Dyspnea) and Mortality Thrombus_Induction->Observation Euthanasia Euthanasia at Pre-determined Time Observation->Euthanasia Lung_Harvest Harvest Lungs Euthanasia->Lung_Harvest Analysis Histological Analysis (Pulmonary Thrombi) Lung_Harvest->Analysis

Caption: Workflow for the Pulmonary Thromboembolism Model.

Protocol:

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic

  • Collagen and epinephrine solution

  • Surgical instruments

Procedure:

  • Animal Preparation and Drug Administration: As described previously, adapted for rats.

  • Thromboembolism Induction: Anesthetize the rat. A mixture of collagen and epinephrine is injected intravenously (e.g., via the tail vein) to induce systemic platelet aggregation and subsequent pulmonary thromboembolism.

  • Observation: Monitor the animals for signs of respiratory distress and record the incidence of mortality over a defined period (e.g., 30 minutes).

  • Histological Analysis: At the end of the observation period, euthanize the surviving animals. Harvest the lungs for histological examination to quantify the extent of pulmonary thrombi.

Data Presentation:

Treatment GroupDose (mg/kg)nMortality Rate (%)Pulmonary Thrombus Score
Sham (Saline)-1000
Vehicle-10Mean ± SEMMean ± SEM
This compoundLow10Mean ± SEMMean ± SEM
This compoundMedium10Mean ± SEMMean ± SEM
This compoundHigh10Mean ± SEMMean ± SEM

Data Interpretation and Further Steps

The results from these in vivo models will provide crucial information on the therapeutic potential of this compound. A significant increase in the time to occlusion in the FeCl₃ model, without a corresponding dramatic increase in bleeding time, would suggest a favorable therapeutic window. The pulmonary thromboembolism model will provide further evidence of its anti-thrombotic efficacy in a venous thrombosis setting.

Further investigations should aim to elucidate the precise molecular mechanism of action of this compound. This will involve in vitro assays to identify its specific target(s) in the platelet activation cascade, which will enable the design of more targeted in vivo experiments and the development of a more complete understanding of its pharmacological profile.

References

Application Notes and Protocols for High-Throughput Screening of Aggreceride C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride C, a glyceride derivative isolated from Streptomyces, has been identified as an inhibitor of platelet aggregation.[1][2] It demonstrates inhibitory activity against aggregation induced by adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF), while showing less activity against collagen-induced aggregation.[1] This profile suggests a mechanism of action that interferes with common signaling pathways activated by these agonists, making this compound and its analogs promising candidates for the development of novel antiplatelet therapies.

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound analogs to identify and characterize potent and selective inhibitors of platelet aggregation. The protocols herein describe a primary screening assay focused on a convergent downstream signaling event, intracellular calcium mobilization, followed by secondary assays to elucidate the mechanism of action and confirm on-target activity.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs

A crucial aspect of a screening campaign is the systematic analysis of the structure-activity relationship to guide lead optimization. The following table provides a template for summarizing the biological activity of this compound analogs.

Note: The following data is hypothetical and for illustrative purposes only, as comprehensive SAR data for this compound analogs is not publicly available. Researchers should replace this with their experimentally derived data.

Compound IDStructurePrimary Screen: Calcium Mobilization IC50 (µM)Secondary Screen: P2Y12 Receptor Binding Ki (µM)Secondary Screen: Thromboxane A2 Production IC50 (µM)
This compound2,3-dihydroxypropyl 15-methylhexadecanoate5.2> 508.1
Analog A-12-hydroxy-3-(phosphocholine)propyl 15-methylhexadecanoate2.8> 504.5
Analog A-22,3-dihydroxypropyl 13-methyltetradecanoate15.7> 5022.4
Analog B-12-amino-3-hydroxypropyl 15-methylhexadecanoate8.1> 5012.3

Experimental Protocols

Primary High-Throughput Screening: Intracellular Calcium Mobilization Assay

This assay serves as the primary screen to identify compounds that inhibit agonist-induced increases in intracellular calcium ([Ca2+]), a critical downstream signaling event in platelet activation.

Principle: Washed human platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon platelet activation by an agonist (a mixture of ADP, arachidonic acid, and PAF), intracellular calcium levels rise, leading to an increase in fluorescence intensity. Test compounds are evaluated for their ability to inhibit this fluorescence increase.

Materials:

  • Human whole blood (from healthy, consenting donors)

  • Acid-Citrate-Dextrose (ACD) solution

  • Apyrase (Type VII)

  • Prostaglandin E1 (PGE1)

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • Tyrode's buffer (supplemented with 1 mM CaCl2 and 1 mM MgCl2)

  • Agonist cocktail (ADP, Arachidonic Acid, PAF in Tyrode's buffer)

  • This compound analogs library (dissolved in DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling

Protocol:

  • Platelet Preparation:

    • Collect human whole blood into tubes containing ACD anticoagulant.

    • Centrifuge at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Add PGE1 (1 µM final concentration) to the PRP to prevent platelet activation during subsequent steps.

    • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

    • Resuspend the platelet pellet gently in Tyrode's buffer containing apyrase (2 U/mL).

    • Count the platelets and adjust the concentration to 2 x 10^8 platelets/mL.

  • Dye Loading:

    • Add Fura-2 AM (2 µM final concentration) or Fluo-4 AM (5 µM final concentration) and Pluronic F-127 (0.02% final concentration) to the platelet suspension.

    • Incubate for 45 minutes at 37°C in the dark.

    • Centrifuge the loaded platelets at 800 x g for 15 minutes and resuspend in fresh Tyrode's buffer.

  • Assay Procedure:

    • Dispense 20 µL of the dye-loaded platelet suspension into each well of a 384-well plate.

    • Add 100 nL of test compounds (this compound analogs) or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and begin kinetic reading.

    • After establishing a baseline fluorescence reading for 30 seconds, add 5 µL of the agonist cocktail to each well using the automated injector.

    • Continue kinetic reading for an additional 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a known inhibitor (100% inhibition).

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Secondary Confirmatory and Mechanistic Assays

This assay determines if the active compounds directly interact with the P2Y12 receptor, a key ADP receptor on platelets.

Principle: A fluorescently labeled ligand for the P2Y12 receptor is incubated with a preparation of platelet membranes containing the receptor. In the unbound state, the small fluorescent ligand rotates rapidly, resulting in low fluorescence polarization. When bound to the much larger receptor, its rotation is slowed, leading to an increase in fluorescence polarization. Test compounds that bind to the P2Y12 receptor will compete with the fluorescent ligand, causing a decrease in fluorescence polarization.

Materials:

  • Platelet membrane preparation (from isolated human platelets)

  • Fluorescently labeled P2Y12 antagonist (e.g., a BODIPY-labeled analog of a known antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • This compound analogs

  • 384-well black microplates

  • Fluorescence polarization plate reader

Protocol:

  • Add 10 µL of assay buffer to each well.

  • Add 100 nL of test compounds or DMSO to the appropriate wells.

  • Add 5 µL of the fluorescently labeled P2Y12 antagonist (at a concentration equal to its Kd).

  • Add 5 µL of the platelet membrane preparation.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure fluorescence polarization using the plate reader.

  • Calculate the Ki for each active compound from the IC50 values obtained.

This assay measures the effect of the compounds on the production of Thromboxane A2, a downstream product of arachidonic acid metabolism that is a potent platelet agonist.

Principle: Washed platelets are incubated with the test compounds and then stimulated with arachidonic acid. The reaction is stopped, and the supernatant is collected to measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of TXA2, using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Washed human platelets (as prepared for the primary screen)

  • Arachidonic acid

  • Indomethacin (as a positive control)

  • This compound analogs

  • TXB2 ELISA kit

  • 96-well microplates

  • Plate reader for absorbance measurement

Protocol:

  • Pre-incubate 100 µL of washed platelets (2 x 10^8/mL) with test compounds or vehicle for 15 minutes at 37°C.

  • Add 10 µL of arachidonic acid (100 µM final concentration) and incubate for 5 minutes at 37°C.

  • Stop the reaction by adding 10 µL of 1N HCl and placing the tubes on ice.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the platelets.

  • Collect the supernatant and measure the TXB2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for each active compound.

Visualizations

Signaling Pathways in Platelet Activation

The following diagram illustrates the key signaling pathways initiated by ADP, arachidonic acid, and PAF, which are relevant to the screening of this compound analogs.

Platelet_Activation_Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling ADP ADP P2Y12 P2Y12 ADP->P2Y12 AA Arachidonic Acid COX1 COX-1 AA->COX1 PAF PAF PAFR PAF Receptor PAF->PAFR PLC Phospholipase C (PLC) P2Y12->PLC Gq TXA2 Thromboxane A₂ (TXA₂) COX1->TXA2 PAFR->PLC Gq IP3 IP3 PLC->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation TXA2->Platelet_Aggregation HTS_Workflow Start Start: this compound Analog Library Primary_Screen Primary Screen: Calcium Mobilization Assay Start->Primary_Screen Hit_Identification Hit Identification (IC₅₀ Determination) Primary_Screen->Hit_Identification Active Compounds Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays P2Y12_Binding P2Y12 Binding Assay Secondary_Assays->P2Y12_Binding TXA2_Production TXA₂ Production Assay Secondary_Assays->TXA2_Production Lead_Candidates Lead Candidates for Further Optimization P2Y12_Binding->Lead_Candidates Confirmed Hits TXA2_Production->Lead_Candidates Confirmed Hits

References

Application Notes and Protocols for Developing a Stable Formulation of Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride C is a glyceride identified as a potent platelet aggregation inhibitor isolated from Streptomyces[1]. As a lipophilic molecule, this compound presents formulation challenges related to its poor aqueous solubility, which can impact its stability and bioavailability in research and preclinical studies. The development of a stable formulation is therefore a critical step to ensure consistent and reliable experimental outcomes.

These application notes provide a comprehensive guide to developing a stable formulation of this compound for research purposes. The focus is on leveraging lipid-based formulation strategies to enhance solubility and stability. The protocols outlined below are based on established pharmaceutical development principles for lipophilic compounds and can be adapted for similar molecules.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. While specific data for this compound is limited, initial characterization should focus on the following, drawing parallels from similar glyceride structures like Aggreceride A[2].

Table 1: Physicochemical Properties of a Typical Lipophilic Glyceride (Example Data)

PropertyMethodExpected Outcome for this compoundSignificance
Molecular WeightMass Spectrometry~300-400 g/mol Influences diffusion and absorption characteristics.
LogPHPLC with UV detection> 4Indicates high lipophilicity and poor aqueous solubility.
Aqueous SolubilityShake-flask method with HPLC-UV/MS< 1 µg/mLConfirms the need for solubility enhancement strategies.
Melting PointDifferential Scanning Calorimetry (DSC)VariesProvides information on the solid-state properties and potential for solid dispersion formulations.
pKaPotentiometric titration or computational predictionNot applicable (neutral molecule)Simplifies formulation as pH will have minimal impact on solubility.

Formulation Development Strategy: Lipid-Based Formulations

Given the high lipophilicity of this compound, lipid-based formulations are a promising approach to enhance its solubility and stability. These formulations can encapsulate the lipophilic drug in a lipid matrix, improving its dispersion in aqueous environments.

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium[3][4]. This approach can significantly improve the oral bioavailability of lipophilic drugs[5].

Table 2: Components for a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

ComponentExamplesRationale
Oil Phase Medium-chain triglycerides (MCT) (e.g., Caprylic/Capric Triglyceride), Long-chain triglycerides (LCT) (e.g., Soybean oil, Sesame oil)[5]Solubilizes the lipophilic this compound. MCTs are often preferred for their better self-emulsification properties[5].
Surfactant Polyoxyl 35 castor oil (Kolliphor® RH 40), Polysorbate 80 (Tween® 80), Caprylocaproyl polyoxyl-8 glycerides (Labrasol®)[3][6]Reduces the interfacial tension between the oil and aqueous phases, facilitating emulsion formation. High HLB (Hydrophilic-Lipophilic Balance) surfactants are generally used[6].
Co-surfactant / Co-solvent Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol, Transcutol® HP[4][6]Increases the interfacial fluidity and can increase the drug loading capacity of the formulation.

A logical workflow for developing a stable formulation is crucial.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Stability A Physicochemical Characterization B Solubility Screening in Excipients A->B C Ternary Phase Diagram Construction B->C D Formulation Optimization C->D E Droplet Size & Zeta Potential Analysis D->E F In Vitro Dispersion Test E->F G Accelerated Stability Studies F->G

Caption: Workflow for this compound formulation development.

Experimental Protocols

Protocol for Solubility Screening of this compound in Excipients

Objective: To determine the solubility of this compound in various oils, surfactants, and co-solvents to select appropriate excipients for the SEDDS formulation.

Methodology:

  • Add an excess amount of this compound to 2 mL of each selected excipient (oils, surfactants, and co-solvents) in separate glass vials.

  • Seal the vials and place them in a shaking water bath at 25°C for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.

  • Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of this compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS)[7][8].

Protocol for Construction of Ternary Phase Diagrams

Objective: To identify the self-emulsifying regions and select the optimal ratios of oil, surfactant, and co-surfactant.

Methodology:

  • Prepare mixtures of the selected oil, surfactant, and co-surfactant in varying ratios (e.g., from 9:1 to 1:9).

  • For each mixture, titrate with water dropwise, under gentle agitation.

  • Visually observe the formation of an emulsion. A clear or slightly bluish, transparent liquid indicates the formation of a microemulsion or a fine nanoemulsion.

  • Plot the results on a ternary phase diagram to delineate the self-emulsifying region.

Protocol for Accelerated Stability Testing

Objective: To evaluate the stability of the optimized this compound formulation under stressed conditions to predict its shelf-life.[9][10][11][12][13]

Methodology:

  • Prepare the final formulation of this compound and divide it into multiple aliquots in sealed, airtight containers.

  • Store the samples in stability chambers under accelerated conditions. Common conditions include 40°C ± 2°C with 75% ± 5% relative humidity (RH)[9].

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months)[10][13].

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for any signs of phase separation, precipitation, or color change.

    • Assay of this compound: Quantify the concentration of this compound using a validated HPLC method to determine any degradation. A retention of at least 90% of the initial concentration is often considered acceptable[9].

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS) to check for any changes in the emulsion characteristics.

    • pH: Measure the pH of the formulation if it is intended for dispersion in an aqueous medium.

Table 3: Accelerated Stability Study Protocol and Acceptance Criteria

ParameterTest MethodTime Points (Months)Acceptance Criteria
AppearanceVisual Inspection0, 1, 3, 6No precipitation, phase separation, or significant color change.
Assay of this compoundHPLC-UV/MS0, 1, 3, 690-110% of the initial concentration.
Droplet SizeDynamic Light Scattering0, 1, 3, 6No significant change from the initial droplet size.
Polydispersity Index (PDI)Dynamic Light Scattering0, 1, 3, 6PDI < 0.3, with no significant increase over time.

Potential Signaling Pathway Involvement

While the precise mechanism of action of this compound is yet to be fully elucidated, as a natural product from Streptomyces, it might interact with or be regulated by complex signaling pathways within the organism. In many Streptomyces species, the production of secondary metabolites is controlled by hormone-like signaling molecules and two-component systems[14]. Understanding these pathways can be crucial for optimizing the production of this compound.

G cluster_0 External Signal cluster_1 Signal Transduction cluster_2 Regulatory Control cluster_3 Biosynthesis Signal Environmental Cue (e.g., Nutrient Limitation) TCS Two-Component System (Sensor Kinase & Response Regulator) Signal->TCS GBL Gamma-Butyrolactone (GBL) Signaling Cascade TCS->GBL Pleiotropic_Regulator Pleiotropic Regulator GBL->Pleiotropic_Regulator CSR Cluster-Situated Regulator (CSR) Pleiotropic_Regulator->CSR Biosynthesis This compound Biosynthetic Gene Cluster CSR->Biosynthesis Aggreceride_C This compound Biosynthesis->Aggreceride_C

Caption: Hypothetical signaling pathway for this compound production.

Conclusion

The development of a stable formulation for a lipophilic compound like this compound is essential for its successful use in research. The protocols and strategies outlined in these application notes provide a systematic approach to formulating this compound using a lipid-based system, specifically a SEDDS. By carefully selecting excipients and conducting rigorous stability testing, researchers can develop a robust formulation that ensures the reliable delivery and performance of this compound in their studies.

References

Application Note & Protocol: Quantitative Analysis of Aggreceride C in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aggreceride C is a glyceride that has been identified as a platelet aggregation inhibitor isolated from Streptomyces.[1] Its chemical formula is C20H40O4. The potential therapeutic applications of this compound in cardiovascular diseases and other platelet-related disorders necessitate the development of a robust and reliable bioanalytical method for its quantification in biological matrices. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in quantitative bioanalysis.[2][3]

This application note is intended for researchers, scientists, and drug development professionals who require a validated method for pharmacokinetic, pharmacodynamic, and toxicokinetic studies of this compound.[2][4] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Principle

The method described herein utilizes a protein precipitation step followed by solid-phase extraction (SPE) for the isolation of this compound from human plasma.[5] The extracted analyte is then separated from endogenous interferences using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to a stable isotope-labeled internal standard (SIL-IS).

Materials and Reagents

  • This compound reference standard (>98% purity)

  • This compound-¹³C₃,¹⁵N₁ internal standard (SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K₂EDTA)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (30 mg, 1 cc)

  • 96-well collection plates

  • Centrifuge capable of 4000 x g

  • SPE manifold or automated SPE system

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the SIL-IS separately in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Spiking Solutions: Prepare spiking solutions for calibration standards and quality control samples at 10x the final concentration in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike 90 µL of blank human plasma with 10 µL of the appropriate spiking solution to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation from Human Plasma
  • Protein Precipitation:

    • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of cold acetonitrile containing the SIL-IS at a concentration of 50 ng/mL.

    • Vortex for 1 minute to precipitate proteins.[5]

    • Centrifuge at 4000 x g for 10 minutes at 4°C.[5]

  • Solid-Phase Extraction (SPE):

    • Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.[5]

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.

    • Wash the cartridges with 1 mL of 10% methanol in water.[5]

    • Elute this compound and the SIL-IS with 1 mL of acetonitrile into a 96-well collection plate.[5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 80:20 (v/v) methanol:water.

    • Seal the plate and vortex for 30 seconds before placing it in the autosampler.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Acetate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile with 5 mM Ammonium Acetate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-0.5 min: 60% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 60% B

    • 3.6-5.0 min: Equilibrate at 60% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: To be determined empirically based on the precursor ion [M+H]⁺ or [M+NH₄]⁺ and stable product ions.

    • This compound-SIL-IS: To be determined empirically.

Data Presentation: Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines.[2] The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve Parameters

ParameterAcceptance CriteriaResult
Calibration Range1 - 1000 ng/mLMeets Criteria
Regression ModelWeighted (1/x²) linear regressiony = mx + c
Correlation Coefficient (r²)≥ 0.99> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ1< 20%± 20%< 20%± 20%
Low QC3< 15%± 15%< 15%± 15%
Mid QC100< 15%± 15%< 15%± 15%
High QC800< 15%± 15%< 15%± 15%

Table 3: Stability Data

Stability ConditionDurationAcceptance Criteria (% Deviation)Result
Bench-top (Room Temp)8 hours± 15%Stable
Freeze-Thaw (3 cycles)-20°C to RT± 15%Stable
Long-term Storage30 days at -80°C± 15%Stable
Post-preparative (Autosampler)48 hours at 4°C± 15%Stable

Mandatory Visualizations

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma Sample precipitate Add 200 µL Acetonitrile with SIL-IS Vortex & Centrifuge plasma->precipitate spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) precipitate->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute lcms Inject 5 µL into LC-MS/MS System reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification using Calibration Curve data->quant

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway cluster_platelet Platelet Cell agonist Platelet Agonist (e.g., Thrombin, ADP) receptor Receptor Activation agonist->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca²⁺ Release from Dense Tubular System ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc aggregation Platelet Aggregation ca_release->aggregation pkc->aggregation agg_c This compound agg_c->plc Inhibits

Caption: Hypothetical signaling pathway for this compound's inhibition of platelet aggregation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aggreceride C Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Aggreceride C from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a glyceride that acts as a platelet aggregation inhibitor.[1] It was first isolated from the fermentation broth of Streptomyces sp. OM-371.[1]

Q2: What are the general challenges in optimizing the production of secondary metabolites like this compound from Streptomyces?

A2: Optimizing the production of secondary metabolites from Streptomyces can be complex. Key challenges include selecting the optimal strain, designing a suitable fermentation medium, and controlling physical parameters such as temperature, pH, and aeration. The production of these metabolites is often not directly linked to the organism's primary growth phase, making the timing of harvest and nutrient feeding crucial.

Q3: What are the typical components of a fermentation medium for Streptomyces?

A3: Streptomyces fermentation media typically consist of a carbon source, a nitrogen source, and various mineral salts. Common carbon sources include glucose, starch, glycerol, and oils.[2][3] Nitrogen sources can be organic (e.g., yeast extract, peptone, soybean meal) or inorganic (e.g., ammonium sulfate).[4][5] The specific composition will significantly impact the yield of the desired secondary metabolite.

Q4: How can I quantify the amount of this compound in my fermentation broth?

A4: As a glyceride, this compound can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[6][7] A proper extraction method to separate the lipid-soluble this compound from the aqueous fermentation broth is necessary before analysis.

Troubleshooting Guide

This guide addresses common issues encountered during Streptomyces fermentation for this compound production.

Problem Possible Causes Troubleshooting Steps
Low or no this compound production 1. Suboptimal fermentation medium. 2. Inadequate aeration and agitation. 3. Incorrect pH of the medium. 4. Non-optimal fermentation temperature. 5. Poor inoculum quality.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Consider using response surface methodology (RSM) for multi-variable optimization. A starting point for media composition is provided in the Experimental Protocols section. 2. Aeration & Agitation: Vary the agitation speed (e.g., 150-250 rpm) and aeration rate to ensure sufficient dissolved oxygen, which is critical for aerobic Streptomyces. 3. pH Control: Monitor and control the pH of the fermentation broth. The optimal pH for Streptomyces is typically between 6.5 and 7.5.[3] 4. Temperature Optimization: Test a range of temperatures (e.g., 28-37°C) to find the optimum for this compound production. 5. Inoculum Preparation: Ensure a healthy and actively growing seed culture. Standardize the inoculum size and age.
High biomass but low this compound yield 1. Nutrient diversion to primary metabolism. 2. Feedback inhibition by the product or other metabolites.1. Fed-batch Strategy: Implement a fed-batch fermentation strategy to control the nutrient supply, potentially shifting metabolism towards secondary metabolite production after the initial growth phase. 2. In-situ Product Removal: Consider using adsorbent resins in the fermentation medium to remove this compound as it is produced, thereby reducing potential feedback inhibition.
Inconsistent batch-to-batch yields 1. Variability in raw materials. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters.1. Raw Material Quality Control: Use high-quality, consistent sources for all media components. 2. Standardized Inoculum: Follow a strict protocol for seed culture preparation, including incubation time, temperature, and agitation. 3. Process Monitoring and Control: Implement robust monitoring and control of key fermentation parameters (pH, temperature, dissolved oxygen).
Difficulty in extracting this compound 1. Inefficient solvent system. 2. Emulsion formation during extraction.1. Solvent Selection: Test different organic solvents (e.g., ethyl acetate, butanol, chloroform) to find the most efficient one for extracting the lipophilic this compound.[8] 2. Extraction Technique: Optimize the extraction pH and consider using techniques like centrifugation to break emulsions.

Data Presentation

Table 1: Example of Media Optimization for Streptomyces sp. for Secondary Metabolite Production
Medium ComponentConcentration Range (g/L)Optimal Concentration (g/L) - ExampleReference
Carbon Source
Glucose10 - 5039.28[3]
Soluble Starch10 - 3020.66[3]
Glycerol10 - 40-
Soybean Oil10 - 50-[2]
Nitrogen Source
Soybean Meal10 - 2015.48[3]
Yeast Extract2 - 10-[4]
Peptone5 - 15-[4]
Minerals
CaCO₃1 - 52.00[3]
K₂HPO₄0.5 - 2-
MgSO₄·7H₂O0.2 - 1-

Note: The optimal concentrations are examples from studies on other Streptomyces secondary metabolites and should be optimized specifically for this compound production.

Table 2: Effect of Fermentation Parameters on Secondary Metabolite Yield in Streptomyces
ParameterRange TestedOptimal Value - ExampleReference
Temperature (°C)25 - 3730
Initial pH6.0 - 8.06.5[3]
Agitation (rpm)150 - 250220[3]
Inoculum Size (%)2 - 105[3]
Fermentation Time (days)7 - 1412[3]

Note: Optimal values are examples and require specific optimization for this compound.

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production

1. Inoculum Preparation:

  • Prepare a seed medium (e.g., ISP-2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).

  • Inoculate with a pure culture of Streptomyces sp. OM-371.

  • Incubate at 28-30°C for 48-72 hours with shaking at 200 rpm.

2. Fermentation:

  • Prepare the production medium. A starting point could be a medium containing a carbohydrate (e.g., glucose 20 g/L), a complex nitrogen source (e.g., soybean meal 15 g/L), and mineral salts (e.g., CaCO₃ 2 g/L).

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Ferment at 28-30°C for 7-12 days with agitation at 200-220 rpm. Maintain the pH between 6.5 and 7.5.

Protocol 2: Extraction of this compound

1. Broth Separation:

  • Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

2. Extraction:

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3: Quantification of this compound by HPLC

1. Sample Preparation:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol or isopropanol).

  • Filter the sample through a 0.22 µm filter before injection.

2. HPLC Conditions (Example for Triglycerides):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Standard: A purified standard of this compound is required for accurate quantification. If not available, a related triglyceride standard can be used for relative quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis strain Streptomyces sp. OM-371 inoculum Inoculum Development strain->inoculum media Medium Preparation media->inoculum fermentation Production Fermentation inoculum->fermentation extraction Extraction fermentation->extraction purification Purification extraction->purification quantification Quantification (HPLC) purification->quantification

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_fermentation Fermentation Issues cluster_metabolism Metabolic Issues cluster_solutions Potential Solutions start Low this compound Yield media Suboptimal Medium? start->media phys_params Incorrect Physical Parameters? start->phys_params inoculum Poor Inoculum? start->inoculum high_biomass High Biomass, Low Product? start->high_biomass optimize_media Optimize C/N sources media->optimize_media optimize_params Adjust pH, Temp, Aeration phys_params->optimize_params standardize_inoculum Standardize Seed Culture inoculum->standardize_inoculum fed_batch Implement Fed-Batch high_biomass->fed_batch

Caption: Troubleshooting logic for low this compound yield.

signaling_pathway_general cluster_inputs Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis cluster_output Product nutrients Nutrient Limitation (e.g., Phosphate, Nitrogen) global_reg Global Regulators nutrients->global_reg ph pH Stress ph->global_reg temp Temperature Shift temp->global_reg pathway_reg Pathway-Specific Regulators global_reg->pathway_reg bgc This compound Biosynthesis Gene Cluster pathway_reg->bgc aggc This compound bgc->aggc

Caption: Generalized signaling pathway for secondary metabolite production.

References

Technical Support Center: Optimizing Aggreceride C Dosage for In Vitro Platelet Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosage of Aggreceride C for in vitro platelet studies.

Disclaimer: Information regarding "this compound" is limited in publicly available scientific literature.[1] The following guidance is based on established principles of in vitro platelet aggregation assays and may require adaptation for the specific properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a platelet aggregation assay?

A1: For a novel inhibitor like this compound, a broad concentration range should be initially screened to determine its potency. A typical starting point would be a logarithmic dilution series, for example, from 0.1 µM to 100 µM. The goal is to identify a dose-response relationship that allows for the determination of an IC50 (half-maximal inhibitory concentration).

Q2: Which agonists are suitable for inducing platelet aggregation when testing an inhibitor?

A2: The choice of agonist depends on the suspected mechanism of action of the inhibitor. Commonly used agonists include:

  • ADP (Adenosine Diphosphate): Activates platelets through P2Y1 and P2Y12 receptors.[2]

  • Collagen: A key initiator of platelet activation in vivo, acting through the GPVI receptor.[3]

  • Thrombin: A potent agonist that activates platelets through PAR-1 and PAR-4 receptors.[3]

  • Arachidonic Acid (AA): Used to assess the cyclooxygenase (COX-1) pathway.[4]

  • Ristocetin: Induces platelet agglutination by promoting the binding of von Willebrand factor (vWF) to GPIb-IX-V complex, and is primarily used to diagnose vWF disease or Bernard-Soulier syndrome.[5][6]

It is advisable to test the inhibitor against multiple agonists to understand its specificity.

Q3: How long should I pre-incubate platelets with this compound before adding the agonist?

A3: Pre-incubation time is a critical parameter that should be optimized. A typical starting point is a 15-30 minute pre-incubation at 37°C. However, the optimal time may vary depending on the inhibitor's mechanism of action (e.g., reversible vs. irreversible binding). Time-course experiments are recommended to determine the optimal pre-incubation period.

Q4: What are the critical pre-analytical variables to consider for platelet function testing?

A4: Several pre-analytical variables can significantly impact the results of platelet function tests.[7] It is crucial to standardize these factors to ensure accurate and consistent data. Key considerations include:

  • Sample Handling: Minimize the time between blood draw and sample preparation to reduce spontaneous platelet activation. Whole blood, platelet-rich plasma (PRP), and isolated platelets should be maintained at room temperature or 37°C, as cold temperatures can activate platelets. Use polypropylene tubes and avoid vigorous agitation.[7]

  • Anticoagulant: 3.2% sodium citrate is the standard anticoagulant for most platelet aggregation studies.

  • Donor Health: Ensure that blood donors have no history of bleeding disorders and have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 7-10 days prior to donation.[7]

  • Diet: A high-fat meal before blood donation can lead to lipemic plasma, which can interfere with light transmission aggregometry.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent pipetting, temperature fluctuations, or improper mixing.Ensure proper mixing of platelet suspension before each measurement. Use calibrated pipettes and maintain a constant temperature of 37°C in the aggregometer.
No platelet aggregation observed, even in control samples Inactive agonist, low platelet count, or presence of an unexpected inhibitor.Prepare fresh agonist solutions. Verify the platelet count in your PRP and adjust if necessary (typically 2.0-3.0 x 10⁸ platelets/mL). Review donor medication history.
Spontaneous platelet aggregation Platelet activation during sample preparation (e.g., excessive agitation, cold temperatures).Handle samples gently. Ensure all steps are performed at room temperature or 37°C. Allow platelets to rest for at least 30 minutes after preparation before starting the experiment.[7]
Inconsistent results across different experimental days Variations in donor platelets, reagent preparation, or instrument calibration.If possible, use platelets from the same donor for a set of experiments. Prepare fresh reagents for each experiment. Calibrate the aggregometer daily. Running a healthy control sample with each patient sample is a good quality control measure.[4]
This compound shows no inhibitory effect Inappropriate concentration range, degradation of the compound, or insolubility.Test a wider and higher concentration range. Ensure proper storage and handling of the this compound stock solution. Verify the solubility of this compound in the assay buffer; consider using a different solvent if necessary (ensure the final solvent concentration does not affect platelet function).

Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA)

This protocol outlines the general steps for performing LTA to assess the inhibitory effect of this compound on platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new polypropylene tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to 2.0-3.0 x 10⁸ platelets/mL using PPP.

  • Assay Procedure:

    • Pipette the adjusted PRP into aggregometer cuvettes with a stir bar.

    • Place the cuvettes in the aggregometer and allow the platelets to equilibrate at 37°C for at least 5 minutes.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

    • Add the desired concentration of this compound or vehicle control to the PRP and pre-incubate for 15-30 minutes at 37°C.

    • Add the agonist (e.g., ADP, collagen) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum platelet aggregation (%) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Platelet Aggregation Induced by ADP (10 µM)

This compound Concentration (µM)Mean Inhibition (%)Standard Deviation
0.15.21.8
125.64.5
1048.95.1
5085.33.9
10095.12.3

Visualizations

Signaling Pathways and Workflows

G cluster_0 Platelet Activation Pathway Agonist Agonist (e.g., Collagen, ADP, Thrombin) Receptor Receptor (GPVI, P2Y12, PAR-1) Agonist->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Granule Granule Release (ADP, Serotonin) Ca_PKC->Granule TXA2 TXA2 Synthesis Ca_PKC->TXA2 GPIIbIIIa GPIIb/IIIa Activation ('Inside-Out' Signaling) Ca_PKC->GPIIbIIIa Aggregation Platelet Aggregation Granule->Aggregation Amplification TXA2->Aggregation Amplification GPIIbIIIa->Aggregation

Caption: Generalized platelet activation signaling pathway.

G cluster_1 Troubleshooting Workflow for Inconsistent Aggregation Results Start Inconsistent Results Observed Check_Preanalytical Review Pre-analytical Variables (Sample handling, Donor meds) Start->Check_Preanalytical Check_Reagents Prepare Fresh Reagents (Agonists, Buffers) Check_Preanalytical->Check_Reagents Check_Instrument Calibrate Aggregometer (Baseline, 100% Aggregation) Check_Reagents->Check_Instrument Rerun_Control Rerun with Healthy Control Check_Instrument->Rerun_Control Control_OK Control Results Normal? Rerun_Control->Control_OK Issue_with_Test Issue likely with Test Compound/Sample Control_OK->Issue_with_Test Yes Issue_with_System Systemic Issue (Re-evaluate protocol) Control_OK->Issue_with_System No End Consistent Results Issue_with_Test->End Issue_with_System->Start

Caption: Logical workflow for troubleshooting inconsistent results.

References

addressing batch-to-batch variability of Aggreceride C production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in Aggreceride C production. The information is tailored for researchers, scientists, and drug development professionals working with Streptomyces fermentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound production.

Problem Potential Causes Recommended Solutions
Low or No Yield of this compound Inadequate Inoculum QualityEnsure inoculum is from a fresh, well-maintained stock culture. Optimize inoculum age and density. Consider using a standardized frozen mycelial stock to reduce variability.[1]
Suboptimal Media CompositionSystematically evaluate different carbon and nitrogen sources.[2][3] Starch has been shown to be an effective carbon source for some actinomycetes.[2][3] Vary the concentrations of key media components to find the optimal formulation.
Unfavorable Culture ConditionsOptimize pH, temperature, agitation, and aeration. The optimal pH for many actinomycetes is around 7.0-7.2, and the ideal temperature is often between 35-40°C.[2][3] Excessive agitation can sometimes negatively impact production.[4]
Genetic Instability of the StrainRe-isolate single colonies from the stock culture to ensure purity and screen for high-producing variants.
High Batch-to-Batch Variability Inconsistent InoculumPrepare a large, cryopreserved batch of inoculum and use it across multiple experiments to ensure consistency.[1] Harvesting precultures at a defined growth phase can also reduce variability.[1]
Fluctuations in Culture ConditionsUse well-controlled bioreactors or consider switching from shake flasks to deepwell plates, which have been shown to reduce variability in secondary metabolite production.[1]
Variability in Raw MaterialsEnsure consistent quality of media components. Use analytical-grade reagents whenever possible.
Foaming in the Bioreactor High Agitation/Aeration RatesReduce agitation and/or aeration rates.
Media CompositionAdd an antifoaming agent to the culture medium.
Poor Cell Growth Nutrient LimitationEnsure the medium contains all essential nutrients in sufficient quantities.
Presence of Inhibitory SubstancesCheck for potential inhibitory compounds in the media or produced by the organism.
Suboptimal pHMonitor and control the pH of the culture throughout the fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing this compound yield?

A1: While multiple factors can impact yield, the composition of the culture medium, particularly the carbon and nitrogen sources, is often the most critical.[2][3] It is essential to screen different sources and concentrations to optimize production.

Q2: How can I reduce the variability between my shake flask experiments?

A2: High variability is a known issue with shake flask cultivations of filamentous microorganisms like Streptomyces.[1] To improve reproducibility, consider the following:

  • Use a standardized, frozen inoculum.[1]

  • Precisely control the volume of media and the size of the flasks.

  • Ensure consistent agitation speed and temperature in your incubator.

  • For higher consistency, transitioning to 24-square deepwell plates has been shown to significantly reduce variability compared to baffled Erlenmeyer flasks.[1]

Q3: What are the optimal pH and temperature for Streptomyces growth and this compound production?

A3: While the optimal conditions can be strain-specific, many Streptomyces species thrive at a pH between 7.0 and 7.2 and a temperature range of 35-40°C.[2][3] It is recommended to perform an optimization study for your specific Streptomyces strain.

Q4: My Streptomyces strain seems to have stopped producing this compound. What should I do?

A4: This could be due to strain degeneration. It is advisable to go back to your original stock culture and re-streak for single colonies. Select several colonies and screen them for this compound production to find a high-producing isolate.

Q5: Can the type of bioreactor affect production?

A5: Yes, the bioreactor type and its operational parameters can significantly influence the yield. For example, horizontal fermentors with rotating discs have been used to improve culture conditions for some bacterial fermentations.[4] The choice of bioreactor will affect aeration, agitation, and shear stress, all of which can impact microbial growth and secondary metabolite production.

Experimental Protocols

Protocol 1: Screening of Carbon and Nitrogen Sources
  • Prepare a basal medium: This medium should contain all the necessary minerals and trace elements for Streptomyces growth but lack a primary carbon and nitrogen source.

  • Aliquoting: Dispense the basal medium into a series of culture vessels (e.g., 24-deepwell plates or shake flasks).

  • Supplementation: Add different carbon sources (e.g., glucose, starch, maltose) and nitrogen sources (e.g., ammonium sulfate, sodium nitrate, peptone) to the culture vessels at various concentrations. Include a control with your standard carbon and nitrogen sources.

  • Inoculation: Inoculate all vessels with a standardized amount of Streptomyces inoculum.

  • Incubation: Incubate the cultures under controlled conditions (temperature, agitation).

  • Analysis: After a set fermentation period, harvest the cultures and measure the concentration of this compound and biomass.

  • Data Evaluation: Compare the yields across the different conditions to identify the optimal carbon and nitrogen sources and their concentrations.

Protocol 2: Optimization of Culture Conditions (pH and Temperature)
  • Prepare the optimized production medium identified in Protocol 1.

  • Set up a matrix of conditions: Use a multi-well plate or multiple shake flasks to create a matrix of varying pH levels (e.g., 6.5, 7.0, 7.5, 8.0) and temperatures (e.g., 30°C, 35°C, 40°C).

  • Inoculation: Inoculate all cultures with a standardized inoculum.

  • Incubation: Incubate the cultures under the specified conditions. If using shake flasks, ensure the incubators are calibrated to the correct temperatures.

  • Analysis: Harvest the cultures at the end of the fermentation and measure this compound concentration and biomass.

  • Data Interpretation: Analyze the results to determine the optimal pH and temperature combination for this compound production.

Data Presentation

Table 1: Example Data for Carbon Source Screening
Carbon Source (10 g/L)This compound Titer (mg/L)Biomass (g/L)
Glucose15.2 ± 1.83.5 ± 0.4
Starch45.7 ± 4.25.1 ± 0.6
Maltose22.1 ± 2.54.2 ± 0.5
Glycerol18.9 ± 2.13.9 ± 0.4
Table 2: Example Data for pH and Temperature Optimization
Temperature (°C)pHThis compound Titer (mg/L)
357.052.3 ± 5.5
357.548.1 ± 4.9
407.035.6 ± 3.8
407.531.2 ± 3.3

Visualizations

TroubleshootingWorkflow Start Low this compound Yield CheckInoculum Step 1: Evaluate Inoculum - Age - Viability - Purity Start->CheckInoculum InoculumOK Inoculum is Good CheckInoculum->InoculumOK Pass InoculumBad Inoculum is Poor CheckInoculum->InoculumBad Fail CheckMedia Step 2: Analyze Culture Medium - Composition - pH - Sterility InoculumOK->CheckMedia OptimizeInoculum Action: Prepare Fresh Inoculum - Re-streak from stock - Standardize inoculum prep InoculumBad->OptimizeInoculum OptimizeInoculum->CheckInoculum MediaOK Medium is Correct CheckMedia->MediaOK Pass MediaBad Medium is Incorrect CheckMedia->MediaBad Fail CheckConditions Step 3: Review Culture Conditions - Temperature - Agitation - Aeration MediaOK->CheckConditions OptimizeMedia Action: Optimize Medium - Screen C/N sources - Adjust pH MediaBad->OptimizeMedia OptimizeMedia->CheckMedia ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Pass ConditionsBad Conditions are Suboptimal CheckConditions->ConditionsBad Fail StrainInstability Step 4: Assess Strain Stability - Re-isolate colonies - Screen for producers ConditionsOK->StrainInstability OptimizeConditions Action: Optimize Conditions - Vary temp/agitation - Check DO levels ConditionsBad->OptimizeConditions OptimizeConditions->CheckConditions End Yield Improved StrainInstability->End

Caption: Troubleshooting workflow for low this compound yield.

InfluencingFactors cluster_physical Physical Parameters cluster_biological Biological Factors cluster_chemical Chemical Environment Temperature Temperature Yield This compound Yield & Variability Temperature->Yield pH pH pH->Yield Agitation Agitation Agitation->Yield Aeration Aeration (Oxygen) Aeration->Yield Strain Strain Genetics Strain->Yield Inoculum Inoculum Quality Inoculum->Yield CarbonSource Carbon Source CarbonSource->Yield NitrogenSource Nitrogen Source NitrogenSource->Yield Minerals Trace Minerals Minerals->Yield

References

Technical Support Center: High-Purity Aggreceride C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Aggreceride C. Given that detailed, contemporary purification protocols for this compound are not widely published, this guide is based on established methodologies for the purification of similar secondary metabolites from Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a glyceride that acts as a platelet aggregation inhibitor.[1] It is a secondary metabolite produced by fermentation of Streptomyces species.[1]

Q2: What are the general steps for purifying this compound from a Streptomyces culture?

A general workflow for purifying this compound involves the following stages:

  • Fermentation: Culturing the Streptomyces strain under optimal conditions for this compound production.

  • Extraction: Separating the crude extract containing this compound from the fermentation broth and biomass.

  • Initial Purification: Using techniques like liquid-liquid extraction or solid-phase extraction to remove major impurities.

  • Chromatographic Purification: Employing column chromatography (e.g., silica gel, reversed-phase) to separate this compound from other related compounds.

  • High-Resolution Polishing: Utilizing High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Purity Assessment and Characterization: Analyzing the final product for purity, identity, and quantity using methods like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Q3: How can I monitor the production of this compound during fermentation?

To monitor this compound production, you can periodically sample the fermentation broth, extract the sample with an organic solvent (e.g., ethyl acetate), and analyze the extract using HPLC.[2][3] This will allow you to track the concentration of this compound over time and determine the optimal harvest time.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A combination of analytical techniques is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final compound and detecting related impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound and can help in identifying impurities.

  • Quantitative Nuclear Magnetic Resonance (q-NMR): Can be used as a direct determination method to confirm purity.[4]

Troubleshooting Guide

Low Yield of Crude Extract
Potential Cause Recommended Solution
Suboptimal Fermentation Conditions: Incorrect pH, temperature, aeration, or incubation time can lead to poor production of secondary metabolites.[2]Optimize fermentation parameters such as temperature (typically 28°C), pH (around 7.0), agitation (e.g., 180-200 rpm), and fermentation duration (e.g., 96 hours).[2][5]
Inefficient Extraction: The chosen solvent may not be effectively extracting this compound from the fermentation broth.Test different extraction solvents with varying polarities (e.g., ethyl acetate, chloroform, methanol).[5][6] Perform multiple extractions to ensure complete recovery of the compound.[6]
Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, exposure to light).Perform extractions at a controlled temperature and protect the extract from light.[7] Consider the stability of similar compounds, which can be sensitive to heat, light, and pH.[7][8]
Poor Separation During Column Chromatography
Potential Cause Recommended Solution
Inappropriate Stationary Phase: The selected stationary phase (e.g., silica gel) may not be suitable for separating this compound from closely related impurities.If using normal-phase chromatography (e.g., silica gel), consider trying reversed-phase chromatography (e.g., C18) or another type of stationary phase.
Incorrect Mobile Phase: The solvent system used for elution may not have the optimal polarity to achieve good separation.Develop a suitable mobile phase system using thin-layer chromatography (TLC) prior to running the column.[3] A stepwise or gradient elution with varying solvent polarities (e.g., a methanol-chloroform gradient) can improve separation.[5][6]
Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor resolution.Reduce the amount of crude extract loaded onto the column. The loading capacity is typically 1-5% of the stationary phase weight.
Low Purity in Final Product
Potential Cause Recommended Solution
Co-elution of Impurities: Impurities with similar properties to this compound may co-elute during the final HPLC polishing step.Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Degradation During Final Steps: The purified compound may degrade during solvent evaporation or storage.Use a rotary evaporator at a low temperature to remove the final solvent.[6] Store the purified this compound under inert gas (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) and protected from light.
Presence of Non-volatile Impurities: These may not be detected by standard chromatographic methods.Consider using techniques like thermogravimetric analysis (TGA) to detect and quantify non-volatile impurities.[4]

Experimental Protocols

Fermentation Protocol

A representative protocol for the fermentation of a Streptomyces species for secondary metabolite production is as follows:

  • Prepare a seed culture by inoculating a suitable seed medium (e.g., containing glycerol, K2HPO4, NaCl, (NH4)2HPO4, and MgSO4·7H2O) with the Streptomyces strain.[5][6]

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.[5][6]

  • Transfer a portion of the seed culture (e.g., 0.5%) to a production medium in a larger flask.[5][6]

  • Incubate the production culture at 28°C and 200 rpm for 96 hours.[5][6]

Extraction and Initial Purification Protocol
  • Separate the biomass from the fermentation broth by filtration.[5][6]

  • Extract the cell-free broth with an equal volume of ethyl acetate twice.[5][6]

  • Combine the organic phases and concentrate them to dryness under vacuum using a rotary evaporator.[5][6]

  • The resulting crude extract can be further purified using column chromatography.

Column Chromatography Protocol
  • Prepare a slurry of silica gel (e.g., mesh size 230-400) in the initial mobile phase solvent.[5][6]

  • Pack a glass column with the silica gel slurry.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.[5][6]

  • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.[5][6]

  • Collect fractions and monitor them for the presence of this compound using TLC or HPLC.

  • Pool the fractions containing the compound of interest and concentrate them.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation B Incubation (28°C, 200 rpm, 96h) A->B C Filtration B->C D Solvent Extraction (Ethyl Acetate) C->D E Column Chromatography (Silica Gel) D->E F HPLC Polishing E->F G Purity Assessment (HPLC, LC-MS) F->G

Caption: General experimental workflow for this compound purification.

Troubleshooting_Logic Start Low Purity Issue CheckChromatography Review Chromatography Parameters Start->CheckChromatography CheckHandling Assess Post-Purification Handling Start->CheckHandling OptimizeMobilePhase Optimize Mobile Phase & Gradient CheckChromatography->OptimizeMobilePhase Co-elution ChangeColumn Try Different Column Chemistry CheckChromatography->ChangeColumn Persistent Impurities ImproveStorage Improve Storage Conditions CheckHandling->ImproveStorage Degradation GentleEvaporation Use Gentle Solvent Evaporation CheckHandling->GentleEvaporation Degradation

Caption: Troubleshooting logic for low purity of final product.

References

Technical Support Center: Chemical Synthesis of Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Aggreceride C (2,3-dihydroxypropyl 15-methylhexadecanoate). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this platelet aggregation inhibitor.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My esterification of glycerol with 15-methylhexadecanoic acid is resulting in a low yield of the desired monoacylglycerol (this compound). What are the likely causes and solutions?

A1: Low yields of monoacylglycerols in direct esterification are common due to the formation of di- and triacylglycerol byproducts. Here are several factors to consider:

  • Molar Ratio of Reactants: An excess of glycerol is typically used to favor the formation of monoacylglycerols.[1][2] A molar ratio of glycerol to fatty acid of 3:1 to 6:1 is a good starting point.[3]

  • Reaction Temperature: The reaction temperature influences both the reaction rate and the product distribution. Temperatures between 150°C and 200°C are common.[3][4] Lowering the temperature may increase selectivity for the monoester at the cost of a longer reaction time.

  • Catalyst Choice: Both acid and base catalysts can be used. Common acid catalysts include p-toluenesulfonic acid (pTSA) and tin(II) chloride.[1][3] Enzymatic catalysis using lipases can offer higher selectivity for monoacylglycerol formation under milder conditions.[5]

  • Water Removal: Esterification is a reversible reaction that produces water.[1] Efficient removal of water, for example by using a Dean-Stark apparatus or performing the reaction under reduced pressure, will drive the equilibrium towards the products.[6]

Q2: I am struggling with the purification of this compound from the reaction mixture containing unreacted starting materials and di-/tri-ester byproducts. What are the recommended purification methods?

A2: The separation of monoacylglycerols from a complex mixture is a significant challenge. Several methods can be employed:

  • Column Chromatography: This is a standard laboratory technique for separating compounds with different polarities. The hydroxyl groups of this compound make it more polar than the di- and triesters, allowing for separation on silica gel.

  • Molecular Distillation: This technique is suitable for large-scale purification and separates compounds based on their molecular weight under high vacuum. It is effective in removing unreacted fatty acids and glycerol.

  • Crystallization: Cooling a solution of the reaction mixture in a suitable solvent, such as n-hexane, can lead to the selective crystallization of the monoacylglycerol.[7]

  • Solid-Phase Extraction (SPE): Cation exchange SPE can be used to enrich and purify monoacylglycerols from the more abundant triacylglycerols in a sample.[8]

Q3: How can I achieve regioselective acylation to synthesize the 1-monoacylglycerol or 2-monoacylglycerol isomer of this compound specifically?

A3: To control the position of the fatty acid on the glycerol backbone, a protecting group strategy is necessary. This involves selectively blocking two of the three hydroxyl groups of glycerol, acylating the remaining free hydroxyl, and then removing the protecting groups.

  • Synthesis of 1-Monoacylglycerol: A common strategy is to use isopropylidene glycerol (solketal) as a protected glycerol derivative. The primary hydroxyl group is then acylated, followed by acidic hydrolysis of the acetonide protecting group.

  • Orthogonal Protecting Groups: For more complex syntheses, orthogonal protecting groups that can be removed under different conditions are employed. This allows for the selective deprotection and acylation of specific hydroxyl groups.[9]

Q4: I am having difficulty synthesizing the fatty acid precursor, 15-methylhexadecanoic acid. Are there commercially available starting materials or reliable synthetic routes?

A4: 15-Methylhexadecanoic acid, also known as isoheptadecanoic acid, is commercially available from several chemical suppliers, which can save considerable time and effort.[10][11] If a synthetic approach is required, it can be prepared through various established methods for chain elongation and branching in fatty acid synthesis, often starting from a shorter-chain branched alkyl halide and using malonic ester synthesis or organocuprate coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of monoacylglycerols, which can be adapted for this compound.

ParameterValueReference
Glycerol:Fatty Acid Molar Ratio 1:1 to 6:1[2][3][6]
Reaction Temperature 100 - 200 °C[1][3]
Catalyst (pTSA) 0.5 - 2 wt%[3]
Catalyst (SnCl2) 0.1 wt%[1]
Reaction Time 1 - 10 hours[1][3]
Pressure Atmospheric or Reduced[6]

Detailed Experimental Protocols

Protocol 1: Direct Esterification of Glycerol with 15-Methylhexadecanoic Acid

This protocol describes a general method for the direct synthesis of this compound, which will result in a mixture of mono-, di-, and triglycerides that requires purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, combine 15-methylhexadecanoic acid (1 equivalent), glycerol (6 equivalents), and p-toluenesulfonic acid (0.05 equivalents).

  • Heating: Heat the reaction mixture to 150°C with vigorous stirring.

  • Water Removal: Toluene can be used as an azeotropic solvent to facilitate the removal of water in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.

Protocol 2: Regioselective Synthesis of 1-O-(15-Methylhexadecanoyl)glycerol using a Protecting Group Strategy

This protocol outlines a method for the selective synthesis of the 1-monoester isomer of this compound.

  • Protection of Glycerol: React glycerol with 2,2-dimethoxypropane in the presence of a catalytic amount of acid (e.g., pTSA) to form (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (isopropylidene glycerol or solketal). Purify the product by distillation.

  • Acylation: Dissolve isopropylidene glycerol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine. Cool the solution in an ice bath and slowly add 15-methylhexadecanoyl chloride (1 equivalent). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification of Protected Intermediate: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the resulting protected monoester by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a mixture of tetrahydrofuran and aqueous hydrochloric acid. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction with a mild base and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the final product, 1-O-(15-Methylhexadecanoyl)glycerol, by column chromatography.

Visualizations

Synthetic_Strategy_Aggreceride_C cluster_0 Non-Selective Route cluster_1 Regioselective Route Glycerol Glycerol DirectEster Direct Esterification (Acid or Enzyme Catalyst) Glycerol->DirectEster Protection Protection Glycerol->Protection FattyAcid 15-Methylhexadecanoic Acid FattyAcid->DirectEster Acylation Acylation FattyAcid->Acylation Mixture Mixture of Mono-, Di-, and Triacylglycerols DirectEster->Mixture Purification Purification (Chromatography, Distillation) Mixture->Purification AggrecerideC This compound Purification->AggrecerideC ProtectedGlycerol Protected Glycerol (e.g., Solketal) ProtectedGlycerol->Acylation Protection->ProtectedGlycerol ProtectedAggreceride Protected this compound Acylation->ProtectedAggreceride Deprotection Deprotection ProtectedAggreceride->Deprotection Deprotection->AggrecerideC

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield of This compound CheckRatio Check Glycerol:Fatty Acid Molar Ratio Start->CheckRatio CheckTemp Evaluate Reaction Temperature CheckRatio->CheckTemp ≥ 3:1 IncreaseGlycerol Increase Glycerol Excess (e.g., 6:1) CheckRatio->IncreaseGlycerol < 3:1 CheckWater Assess Water Removal Efficiency CheckTemp->CheckWater Optimal OptimizeTemp Optimize Temperature (e.g., 150°C) CheckTemp->OptimizeTemp Too high/low CheckCatalyst Consider Alternative Catalyst (e.g., Lipase) CheckWater->CheckCatalyst Efficient ImproveWaterRemoval Improve Water Removal (Dean-Stark/Vacuum) CheckWater->ImproveWaterRemoval Inefficient UseLipase Use Enzymatic Catalysis CheckCatalyst->UseLipase Low Selectivity End Yield Improved CheckCatalyst->End Selectivity OK IncreaseGlycerol->CheckTemp OptimizeTemp->CheckWater ImproveWaterRemoval->CheckCatalyst UseLipase->End

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Improving the Reproducibility of Aggreceride C Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of bioactivity assays for Aggreceride C, a platelet aggregation inhibitor isolated from Streptomyces.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound has been identified as a platelet aggregation inhibitor.[1] While the precise molecular target has not been fully elucidated in recent literature, its inhibitory action suggests interference with one or more key steps in the platelet activation and aggregation cascade. This could involve blockade of surface receptors, inhibition of intracellular signaling pathways, or prevention of the final common pathway involving fibrinogen binding to integrin αIIbβ3.[2]

Q2: Which is the recommended primary assay for assessing this compound bioactivity?

A2: Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro assessment of platelet aggregation and is highly recommended for studying the effects of inhibitors like this compound.[3][4][5] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[3][4]

Q3: What are the critical pre-analytical variables to control in platelet aggregation assays?

A3: Several pre-analytical factors can significantly impact the results of platelet aggregation studies. These include the choice of anticoagulant (3.2% sodium citrate is standard), proper venipuncture technique to avoid platelet activation, timely processing of blood samples (ideally within 4 hours), and maintaining the sample at room temperature, as cooling can activate platelets.[4][6][7]

Q4: How should I choose an appropriate agonist for inducing platelet aggregation in my assay?

A4: The choice of agonist can help to elucidate the potential mechanism of action of this compound. Common agonists include:

  • Adenosine Diphosphate (ADP): Acts on P2Y1 and P2Y12 receptors.[8][9]

  • Collagen: Interacts with GPVI and integrin α2β1 receptors.[10]

  • Arachidonic Acid (AA): Precursor for thromboxane A2 (TXA2) synthesis via the COX-1 pathway.[11]

  • Ristocetin: Induces binding of von Willebrand factor (vWF) to the GPIb-IX-V complex, causing agglutination rather than true aggregation.[4][9]

  • Thrombin: A potent agonist that activates platelets through protease-activated receptors (PARs).[12]

Testing this compound against a panel of these agonists can provide insights into which signaling pathway it inhibits.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells/assays 1. Inconsistent pipetting of this compound, agonist, or platelet-rich plasma (PRP).2. Variation in incubation times.3. Platelet activation during sample preparation.[4][6]4. Temperature fluctuations.[4][13]1. Use calibrated pipettes and ensure proper mixing. Prepare a master mix where possible.2. Use a multichannel pipette or automated liquid handler for simultaneous additions.3. Handle PRP gently, avoiding vigorous vortexing. Ensure minimal venous occlusion during blood draw.[4]4. Perform all assay steps at a consistent temperature (typically 37°C for aggregation).[4]
No or low platelet aggregation in control (agonist-only) wells 1. Inactive or expired agonist.2. Poor quality PRP (low platelet count or non-responsive platelets).[4]3. Ingestion of antiplatelet medication by the blood donor.[4][13]4. Incorrect assay setup (e.g., no stirring).[4]1. Prepare fresh agonist solutions and validate their activity.2. Check the platelet count of the PRP. Use fresh blood from healthy, medication-free donors.3. Screen donors for use of aspirin, NSAIDs, and other antiplatelet drugs.[4]4. Ensure the aggregometer's stir bar is functioning correctly for LTA.[4]
Unexpected platelet aggregation in negative control (PRP + vehicle) wells 1. Spontaneous platelet aggregation.2. Contamination of reagents or disposables with agonists.3. Platelet activation due to improper sample handling (e.g., cold storage).[4][14]1. This can occur in some individuals; if persistent, use a different blood donor.2. Use fresh, sterile reagents and disposables.3. Ensure blood and PRP are maintained at room temperature before the assay.[4][14]
This compound shows poor dose-response or inconsistent inhibition 1. This compound precipitation in the assay medium.2. Instability of this compound under assay conditions.3. Incorrect concentration calculations.1. Check the solubility of this compound in the assay buffer. A small amount of a compatible solvent like DMSO may be needed (ensure final solvent concentration does not affect platelets).2. Assess the stability of the compound over the assay duration and at 37°C.3. Double-check all dilutions and calculations for the stock and working solutions.

Quantitative Data Summary

The following table presents hypothetical data from an LTA experiment evaluating the inhibitory effect of this compound on platelet aggregation induced by different agonists. This illustrates how to structure results for clear comparison.

Agonist Agonist Concentration This compound Concentration (µM) Maximum Aggregation (%) IC₅₀ (µM)
ADP5 µM0 (Control)85.2 ± 3.1\multirow{4}{}{12.5}
172.4 ± 4.5
1048.1 ± 3.9
5015.3 ± 2.8
Collagen2 µg/mL0 (Control)90.5 ± 2.7\multirow{4}{}{28.7}
181.9 ± 3.3
1065.0 ± 4.1
5035.6 ± 3.5
Arachidonic Acid0.5 mM0 (Control)88.1 ± 4.0\multirow{4}{*}{>100}
186.5 ± 3.8
1084.2 ± 4.2
5080.1 ± 3.6

Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA)

This protocol describes a method for assessing the effect of this compound on agonist-induced platelet aggregation.[3][4][14]

1. Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Agonists: ADP, Collagen, Arachidonic Acid

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet drugs for at least two weeks.

  • 3.2% Sodium Citrate solution

  • Saline solution (0.9% NaCl)

  • Light Transmission Aggregometer with cuvettes and stir bars

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with no brake.

  • Carefully transfer the upper PRP layer to a new polypropylene tube.

  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

  • Transfer the supernatant (PPP) to a new tube. PPP will be used to set the 100% aggregation baseline.

  • Keep PRP and PPP at room temperature and use within 4 hours of blood collection.[14]

3. Assay Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Pipette PRP into aggregometer cuvettes containing a magnetic stir bar. The volume will depend on the instrument's specifications (e.g., 450 µL).

  • Place a cuvette with PPP into the reference well to calibrate the instrument to 100% light transmission.

  • Place a cuvette with PRP into the sample well to set the 0% aggregation baseline.

  • For test samples, add a small volume of this compound working solution (or vehicle control) to the PRP-containing cuvettes. Incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiate the aggregation reading and add the chosen agonist to the cuvette.

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes) until a stable aggregation plateau is reached.

  • The instrument's software will generate an aggregation curve, from which the maximum percentage of aggregation can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

Platelet_Aggregation_Pathway cluster_receptor Agonist Receptors cluster_signaling Intracellular Signaling cluster_final Final Common Pathway ADP ADP (P2Y12) PLC PLC Activation ADP->PLC Thrombin Thrombin (PAR) Thrombin->PLC Collagen Collagen (GPVI) Collagen->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Integrin Integrin αIIbβ3 Activation (Inside-Out Signaling) Ca_PKC->Integrin Fibrinogen Fibrinogen Binding Integrin->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation AggrecerideC This compound (Hypothetical Target) AggrecerideC->PLC AggrecerideC->Integrin

Caption: Hypothetical signaling pathway for platelet aggregation and potential inhibitory points for this compound.

LTA_Workflow Start Blood Collection (3.2% Citrate) Centrifuge1 Centrifugation (150-200 x g, 15 min) Start->Centrifuge1 Separate_PRP Separate PRP Centrifuge1->Separate_PRP Centrifuge2 Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Assay_Setup Assay Setup (37°C) - Calibrate with PPP (100%) - Baseline with PRP (0%) Separate_PRP->Assay_Setup Separate_PPP Separate PPP Centrifuge2->Separate_PPP Separate_PPP->Assay_Setup Incubation Incubate PRP with This compound or Vehicle Assay_Setup->Incubation Add_Agonist Add Agonist & Record Aggregation Incubation->Add_Agonist Analysis Data Analysis (Max Aggregation %, IC₅₀) Add_Agonist->Analysis

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

References

Technical Support Center: Enhancing the Bioavailability of Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Aggreceride C. Given that this compound is a glyceride, it is presumed to be a lipophilic compound with potentially low aqueous solubility, a common cause of poor oral bioavailability.[1][2] The strategies outlined below are established methods for enhancing the bioavailability of such compounds.

Troubleshooting Guides

Issue: Low and variable oral bioavailability observed in preclinical in vivo studies with this compound.

This issue is common for lipophilic compounds due to poor dissolution in the aqueous environment of the gastrointestinal (GI) tract and potential first-pass metabolism.[2] Below are several strategies to address this problem, ranging from simple formulation adjustments to more advanced drug delivery systems.

Strategy 1: Particle Size Reduction

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[3][4]

Experimental Protocol: Micronization using Air-Jet Milling

  • Preparation: Ensure the this compound powder is dry and free-flowing.

  • Milling:

    • Load the this compound powder into the feed hopper of an air-jet mill.

    • Set the grinding and feed pressures to achieve the desired particle size range (typically 2–5 µm).[5]

    • Operate the mill until all the material has been processed.

  • Characterization:

    • Use laser diffraction or dynamic light scattering to measure the particle size distribution of the micronized powder.

    • Confirm the solid state of the milled powder using X-ray powder diffraction (XRPD) to ensure no polymorphic changes have occurred.

  • In Vitro Dissolution Testing:

    • Perform a dissolution test comparing the micronized this compound to the un-milled drug substance in a relevant buffer (e.g., simulated gastric or intestinal fluid).

    • Measure the concentration of dissolved this compound over time using a validated analytical method (e.g., HPLC).

Strategy 2: Formulation in Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS can enhance the oral bioavailability of lipophilic drugs by increasing their solubility and promoting lymphatic transport, which can help bypass first-pass metabolism.[1][2][6] Self-emulsifying drug delivery systems (SEDDS) are a prominent type of LBDDS that spontaneously form fine oil-in-water emulsions in the GI tract.[5]

Experimental Protocol: Development of a SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., long-chain triglycerides like Labrafac™ PG, medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select an oil, surfactant, and cosurfactant.

    • Construct a ternary phase diagram by mixing the selected excipients in different ratios and observing the formation of a clear, single-phase solution. Titrate these mixtures with water to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region of the phase diagram.

    • Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Droplet Size Analysis: Disperse the SEDDS formulation in water under gentle agitation and measure the resulting droplet size using dynamic light scattering. Droplet sizes for SEDDS are typically between 100 and 300 nm.[5]

    • In Vitro Dissolution: Perform a dissolution test in a relevant medium and observe the rate and extent of this compound release.

  • In Vivo Bioavailability Study:

    • Administer the this compound-loaded SEDDS formulation to an appropriate animal model (e.g., rats).

    • Collect blood samples at predetermined time points.

    • Analyze plasma concentrations of this compound to determine pharmacokinetic parameters (AUC, Cmax, Tmax).

Strategy 3: Nanotechnology-Based Approaches

Nanotechnology offers several platforms to enhance the bioavailability of poorly soluble drugs, including the formation of nanosuspensions and solid lipid nanoparticles (SLNs).[7][8][9] These approaches increase the surface area for dissolution and can improve absorption.[7][10]

Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Preparation of Suspension:

    • Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween® 80) to prevent particle aggregation.

  • Pre-milling (Optional):

    • If starting with larger particles, reduce the particle size using a high-shear mixer.

  • High-Pressure Homogenization:

    • Process the suspension through a high-pressure homogenizer.

    • Optimize the number of homogenization cycles and the pressure to achieve the desired particle size (typically 100-250 nm).[5]

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential of the nanosuspension using a Zetasizer. A high zeta potential (positive or negative) indicates good stability.

    • Solid-State Characterization: Lyophilize a portion of the nanosuspension and analyze the solid state using XRPD and differential scanning calorimetry (DSC) to check for any changes in crystallinity.

  • In Vitro and In Vivo Testing:

    • Conduct in vitro dissolution and in vivo bioavailability studies as described in the previous protocols to evaluate the performance of the nanosuspension.

Quantitative Data Summary

The following table summarizes the potential improvements in bioavailability that can be achieved with the described strategies, based on literature data for other poorly soluble compounds.

StrategyTypical Fold Increase in Bioavailability (AUC)Key AdvantagesPotential Challenges
Micronization 2-5 foldSimple, cost-effective, established technology.Limited effectiveness for very poorly soluble drugs; potential for particle agglomeration.[11]
SEDDS 3-10 foldHigh drug loading capacity; protection from degradation; potential for lymphatic uptake.[5]Requires careful selection of excipients; potential for GI side effects from high surfactant concentrations.
Nanosuspension 5-20 foldSignificant increase in dissolution velocity; suitable for parenteral and oral administration.[12]Requires specialized equipment; potential for physical instability (particle growth).[8]

Diagrams

experimental_workflow cluster_start Start: Low Bioavailability of this compound cluster_strategies Bioavailability Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Initial Observation: Low and Variable Bioavailability micronization Particle Size Reduction (Micronization) start->micronization Select Strategy sedds Lipid-Based Formulation (SEDDS) start->sedds Select Strategy nano Nanotechnology (Nanosuspension) start->nano Select Strategy invitro In Vitro Characterization: - Particle Size - Dissolution Rate micronization->invitro sedds->invitro nano->invitro invivo In Vivo Bioavailability Study (Animal Model) invitro->invivo Proceed if promising invivo->micronization Re-optimize end Optimized Formulation with Enhanced Bioavailability invivo->end Successful sedds_mechanism cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS Formulation in Capsule (this compound dissolved in oil, surfactant, cosurfactant) emulsification Dispersion in GI Fluids sedds_capsule->emulsification Ingestion micelles Formation of Fine Oil-in-Water Emulsion (Drug remains solubilized) emulsification->micelles Spontaneous Emulsification absorption_path Enhanced Absorption across Enterocytes micelles->absorption_path lymphatic_uptake Potential Lymphatic Uptake micelles->lymphatic_uptake systemic_circulation Systemic Circulation absorption_path->systemic_circulation lymphatic_uptake->systemic_circulation Bypasses First-Pass Metabolism

References

Validation & Comparative

Comparative Efficacy of Aggreceride C and Other Leading Platelet Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiplatelet therapy, the quest for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of Aggreceride C, a lesser-known platelet aggregation inhibitor, against established and widely prescribed agents such as Aspirin, Clopidogrel, and Ticagrelor. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, experimental methodologies, and mechanistic pathways.

This compound is a platelet aggregation inhibitor originally isolated from Streptomyces.[1] It has demonstrated inhibitory activity against platelet aggregation induced by adenosine 5'-diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[2] Notably, it is less effective against collagen-induced aggregation.[2] Its mechanism of action is suggested to be at or below the level of arachidonic acid metabolism.

While this compound presents a unique profile, the publicly available data on its clinical efficacy, such as its impact on Major Adverse Cardiovascular Events (MACE), is limited. This contrasts sharply with the extensive clinical data available for mainstream platelet inhibitors.

Efficacy and Safety Profile Comparison

The following table summarizes the key efficacy and safety parameters for this compound and other prominent platelet inhibitors. Due to a lack of clinical trial data, many fields for this compound are marked as "Not Available."

ParameterThis compoundAspirinClopidogrelTicagrelorPrasugrel
Target Pathway Arachidonic Acid Metabolism (putative)COX-1 EnzymeP2Y12 Receptor (irreversible)P2Y12 Receptor (reversible)P2Y12 Receptor (irreversible)
Mechanism Inhibition of thrombin-induced MDA formationIrreversible acetylation of cyclooxygenase-1Irreversible binding of its active metaboliteReversible, direct-acting antagonismIrreversible binding of its active metabolite
Inhibition of Platelet Aggregation (IPA) Inhibits ADP, Arachidonic Acid, PAF-induced aggregation[2]~20-30%~50-60%>90%>90%
Major Adverse Cardiovascular Events (MACE) Rate Not AvailableBaseline comparatorHigher than Ticagrelor/Prasugrel[3]Lower than Clopidogrel[4]Lower than Clopidogrel[5]
Major Bleeding Risk Not AvailableLowLower than Ticagrelor/PrasugrelHigher than Clopidogrel[3]Higher than Clopidogrel[6]
Onset of Action Not AvailableRapid (minutes)Slow (2-6 hours)Rapid (30 minutes)Rapid (30 minutes)

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action for different classes of platelet inhibitors.

Platelet_Activation_Pathways cluster_collagen Collagen Pathway cluster_thrombin Thrombin Pathway cluster_adp ADP Pathway cluster_txa2 TXA2 Pathway cluster_activation Common Pathway Collagen Collagen GPVI GPVI Collagen->GPVI binds Syk Syk GPVI->Syk activates PLC PLC Syk->PLC Thrombin Thrombin PAR1_PAR4 PAR1_PAR4 Thrombin->PAR1_PAR4 binds PAR1_PAR4->PLC ADP ADP P2Y12 P2Y12 ADP->P2Y12 binds Gi Gi P2Y12->Gi activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP less Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 converted by TXA2 TXA2 COX-1->TXA2 produces TP Receptor TP Receptor TXA2->TP Receptor binds TP Receptor->PLC IP3 + DAG IP3 + DAG PLC->IP3 + DAG generates Ca2+ Mobilization Ca2+ Mobilization IP3 + DAG->Ca2+ Mobilization leads to GPIIb/IIIa Activation GPIIb/IIIa Activation Ca2+ Mobilization->GPIIb/IIIa Activation causes Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation results in cAMP->GPIIb/IIIa Activation inhibits

Caption: Overview of key platelet activation pathways.

Inhibitor_Mechanisms cluster_aspirin Aspirin cluster_p2y12 P2Y12 Inhibitors cluster_aggreceride This compound (Putative) cluster_gpiib GPIIb/IIIa Inhibitors Aspirin Aspirin COX-1 COX-1 Aspirin->COX-1 Irreversibly Inhibits Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 Downstream Signaling Downstream Signaling Arachidonic Acid->Downstream Signaling TXA2 TXA2 COX-1->TXA2 Clopidogrel Clopidogrel P2Y12 P2Y12 Clopidogrel->P2Y12 Irreversibly Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits ADP ADP ADP->P2Y12 Platelet Activation Platelet Activation P2Y12->Platelet Activation This compound This compound This compound->Downstream Signaling Inhibits Downstream Signaling->Platelet Activation Abciximab Abciximab Activated GPIIb/IIIa Activated GPIIb/IIIa Abciximab->Activated GPIIb/IIIa Blocks Fibrinogen Binding Fibrinogen Fibrinogen Activated GPIIb/IIIa->Fibrinogen binds Platelet Aggregation Platelet Aggregation Activated GPIIb/IIIa->Platelet Aggregation

Caption: Mechanisms of action for major platelet inhibitor classes.

Experimental Protocols

The evaluation of platelet inhibitor efficacy relies on a set of standardized laboratory assays. Below are the methodologies for key experiments.

Light Transmission Aggregometry (LTA)
  • Principle: LTA is considered the gold standard for assessing platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

  • Methodology:

    • Sample Preparation: Whole blood is collected in sodium citrate tubes. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

    • Assay Procedure: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • A specific agonist (e.g., ADP, arachidonic acid, collagen) is added to the PRP sample.

    • The change in light transmission is recorded over time as platelets aggregate.

    • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline.

VerifyNow P2Y12 Assay
  • Principle: This is a point-of-care, whole-blood assay specifically designed to measure the response to P2Y12 inhibitors. It uses ADP as an agonist and measures platelet aggregation based on light transmittance.

  • Methodology:

    • Sample Collection: Whole blood is collected in a proprietary Greiner Bio-One Vacuette tube.

    • Assay Procedure: The blood sample is added to the VerifyNow P2Y12 cartridge, which contains ADP and other reagents.

    • The instrument automatically mixes the sample and measures the rate of aggregation.

    • Data Analysis: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.

Thromboelastography (TEG)
  • Principle: TEG provides a global assessment of hemostasis, from clot formation to fibrinolysis. The PlateletMapping™ assay within TEG can specifically assess the degree of platelet inhibition by different agents.

  • Methodology:

    • Assay Setup: The TEG analyzer uses a cup and pin system. The cup oscillates, and as a clot forms in the blood sample, it imparts motion to the pin, which is recorded.

    • PlateletMapping™: The assay is run with activators in the presence and absence of specific agonists (e.g., ADP for P2Y12 pathway, AA for COX-1 pathway).

    • Data Analysis: By comparing the clot strength (Maximum Amplitude, MA) in the presence of the agonist to the baseline fibrin-activated clot strength, the percentage of platelet inhibition can be calculated.

Experimental_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Patient Recruitment & Informed Consent B Blood Sample Collection (e.g., Sodium Citrate Tube) A->B C Sample Processing (e.g., PRP Preparation for LTA) B->C D Platelet Function Assay C->D E Addition of Agonist (ADP, AA, Collagen, etc.) D->E F Data Acquisition (e.g., Aggregation Curve) E->F G Data Analysis (% Inhibition, PRU, etc.) F->G H Statistical Comparison (Drug A vs. Drug B) G->H I Reporting and Interpretation H->I

Caption: General workflow for in-vitro platelet function testing.

Conclusion

While this compound demonstrates antiplatelet activity through a potentially novel mechanism, its therapeutic potential remains largely uncharacterized due to the absence of robust clinical data. In contrast, agents like Aspirin, Clopidogrel, Ticagrelor, and Prasugrel have well-defined efficacy and safety profiles backed by extensive clinical trials.[3][5][6][7] Newer P2Y12 inhibitors, Ticagrelor and Prasugrel, generally offer more potent and consistent platelet inhibition compared to Clopidogrel, albeit with a potentially increased risk of bleeding.[3] Future research, including head-to-head clinical trials, would be necessary to ascertain the comparative efficacy and safety of this compound within the armamentarium of antiplatelet therapies.

References

Unraveling the Action of Aggreceride C: A Comparative Guide to its Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the proposed mechanism of action of Aggreceride C, a platelet aggregation inhibitor. While quantitative data on this compound's potency remains limited in publicly available literature, this document serves as a valuable resource for researchers by detailing its known qualitative effects and comparing its inhibitory profile to other compounds. Furthermore, it provides standardized experimental protocols to enable consistent evaluation of this compound and alternative molecules.

Overview of this compound

This compound is a glyceride compound originally isolated from Streptomyces species.[1] Its primary biological activity is the inhibition of platelet aggregation. Available data indicates that this compound effectively inhibits platelet aggregation induced by Adenosine 5'-diphosphate (ADP), arachidonic acid (AA), and Platelet-Activating Factor (PAF). Notably, it is reported to be less active against collagen-induced aggregation. This profile suggests that this compound's mechanism of action involves interference with specific signaling pathways activated by ADP, AA, and PAF.

Comparative Analysis of Inhibitory Activity

Due to the absence of publicly available IC50 values for this compound, a direct quantitative comparison is not feasible at this time. However, to provide a framework for evaluation, the following tables present IC50 values for known inhibitors of the ADP, arachidonic acid, and PAF-induced platelet aggregation pathways.

Table 1: Comparison of Inhibitors of ADP-Induced Platelet Aggregation

CompoundTarget/MechanismIC50 Value (µM)Organism/System
This compound UnknownNot Available---
Clopidogrel (active metabolite)P2Y12 Receptor Antagonist1.9 ± 0.3[2]Washed Human Platelets
TicagrelorP2Y12 Receptor Antagonist~0.35 (log IC50 = -6.46)[3]Human Platelet-Rich Plasma
Peptides (WGPR, SHE, OGEFG, DEGP)Varied208.7 - 290.0[4]In vitro

Table 2: Comparison of Inhibitors of Arachidonic Acid-Induced Platelet Aggregation

CompoundTarget/MechanismIC50 Value (µM)Organism/System
This compound UnknownNot Available---
AspirinCyclooxygenase (COX) Inhibitor~3.09 (log IC50 = -5.51)[3]Human Platelet-Rich Plasma
1,5-Diarylpyrazole-3-carboxamidesUnknown0.0057 - 0.083[5]In vitro
IbuprofenCyclooxygenase (COX) Inhibitor0.5 ± 0.11[6]Human Platelets

Table 3: Comparison of Inhibitors of PAF-Induced Platelet Aggregation

CompoundTarget/MechanismIC50 Value (µM)Organism/System
This compound UnknownNot Available---
WEB 2086PAF Receptor Antagonist0.00048 (pA2 = 7.31)[7]Rabbit Platelets
ClopidogrelP2Y12 Receptor Antagonist (off-target effect)281.01[8]Human Platelet-Rich Plasma
Rh-1 (Rhodium complex)PAF Receptor Antagonist0.125[9]Washed Rabbit Platelets

Signaling Pathways in Platelet Aggregation

To understand the potential mechanism of this compound, it is crucial to visualize the signaling pathways it is proposed to inhibit.

ADP_Pathway ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from DTS) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation cAMP ↓ cAMP AC->cAMP cAMP->Aggregation

ADP-Induced Platelet Aggregation Pathway

AA_Pathway AA Arachidonic Acid (AA) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A₂ (TXA₂) TXA2_Synthase->TXA2 TP_Receptor TP Receptor (Gq-coupled) TXA2->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Aggregation Platelet Aggregation IP3_DAG->Aggregation

Arachidonic Acid-Induced Platelet Aggregation Pathway

PAF_Pathway PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor (Gq-coupled) PAF->PAF_Receptor PLC Phospholipase C (PLC) PAF_Receptor->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from DTS) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation

PAF-Induced Platelet Aggregation Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments to validate the mechanism of action of platelet aggregation inhibitors like this compound.

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant.

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature without brake. Carefully collect the upper platelet-rich plasma layer.

  • PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to obtain platelet-poor plasma.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Light Transmission Aggregometry (LTA)

This is the gold standard method for measuring platelet aggregation.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay PRP Platelet-Rich Plasma (PRP) Cuvette_PRP Add PRP to Cuvette with Stir Bar PRP->Cuvette_PRP PPP Platelet-Poor Plasma (PPP) Set_Max Set 100% Aggregation (using PPP) PPP->Set_Max Incubate Incubate at 37°C Cuvette_PRP->Incubate Set_Baseline Set 0% Aggregation (using PRP) Incubate->Set_Baseline Add_Inhibitor Add Inhibitor (e.g., this compound) Set_Baseline->Add_Inhibitor Add_Agonist Add Agonist (ADP, AA, or PAF) Add_Inhibitor->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure

Workflow for Light Transmission Aggregometry

Detailed LTA Protocol:

  • Instrument Setup: Pre-warm the aggregometer to 37°C.

  • Baseline Calibration: Pipette adjusted PRP into a cuvette with a magnetic stir bar. Place the cuvette in the aggregometer and set the baseline (0% aggregation). Use a separate cuvette with PPP to set the 100% aggregation mark.

  • Inhibitor Incubation: To test the effect of an inhibitor, add the desired concentration of the compound (e.g., this compound) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

  • Induction of Aggregation: Add a known concentration of the agonist (ADP, arachidonic acid, or PAF) to the cuvette to induce platelet aggregation.

  • Data Acquisition: Record the change in light transmission over time. The maximum aggregation percentage is determined.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Agonist-Specific Protocols
  • ADP-Induced Aggregation:

    • Agonist Concentration: Typically 5-10 µM ADP.

    • Notes: A biphasic aggregation curve (primary and secondary waves) may be observed at lower ADP concentrations.

  • Arachidonic Acid-Induced Aggregation:

    • Agonist Concentration: Typically 0.5-1 mM arachidonic acid.

    • Notes: This assay is particularly useful for assessing the activity of COX-1 inhibitors.

  • PAF-Induced Aggregation:

    • Agonist Concentration: Typically 10-100 nM PAF.

    • Notes: PAF is a potent agonist, and care should be taken with concentration ranges.

Conclusion

This compound presents an interesting profile as a platelet aggregation inhibitor with selectivity against ADP, arachidonic acid, and PAF-induced pathways. While further research is required to elucidate its precise molecular target and quantify its inhibitory potency, the methodologies and comparative data presented in this guide offer a robust framework for its continued investigation. The provided experimental protocols are designed to ensure reproducibility and facilitate the comparison of this compound with other existing and novel antiplatelet agents. Researchers are encouraged to utilize these standardized approaches to contribute to a clearer understanding of the therapeutic potential of this natural product.

References

Aggreceride C vs. Aggreceride A and B: A Comparative Analysis of Platelet Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Aggreceride C, a known platelet aggregation inhibitor, against its related compounds, Aggreceride A and B. All three compounds, originally isolated from Streptomyces species, have demonstrated inhibitory effects on platelet aggregation, a critical process in thrombosis and hemostasis. This document summarizes their performance based on available data, details the experimental protocols for assessing their activity, and visualizes the key signaling pathways involved.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50) of Aggreceride A, B, and C against platelet aggregation induced by various agonists. It is important to note that specific IC50 values for these compounds are not widely available in the public domain literature. The data presented here is based on qualitative descriptions of their activity.

CompoundAgonistIC50 (µM)Reference
Aggreceride A ADPN/A[1]
Arachidonic AcidN/A[1]
PAFN/A[1]
CollagenN/A[1]
Aggreceride B ADPN/A[1]
Arachidonic AcidN/A[1]
PAFN/A[1]
CollagenLess Active[1]
This compound ADPN/A
Arachidonic AcidN/A
PAFN/A
CollagenLess Active

Note: "N/A" indicates that specific quantitative data was not available in the searched literature. The term "Less Active" for Aggreceride B and C against collagen-induced aggregation is based on qualitative descriptions in the available scientific literature.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the inhibitory effects of compounds like Aggrecerides on platelet aggregation.

Platelet Aggregation Assay (General Protocol)

Platelet aggregation is typically measured using light transmission aggregometry (LTA). This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a reference (100% aggregation).

2. Aggregation Measurement:

  • The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • The PRP is pre-warmed to 37°C in an aggregometer cuvette with a magnetic stir bar.

  • The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).

  • The test compound (Aggreceride A, B, or C at various concentrations) or vehicle control is added to the PRP and incubated for a specific period.

  • An agonist (ADP, arachidonic acid, PAF, or collagen) is then added to induce aggregation.

  • The change in light transmission is recorded over time, typically for 5-10 minutes.

3. Data Analysis:

  • The maximum percentage of platelet aggregation is determined for each concentration of the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response, is calculated.

Agonist-Specific Protocols:
  • ADP-Induced Aggregation: ADP is typically used at a final concentration of 5-20 µM.

  • Arachidonic Acid-Induced Aggregation: Arachidonic acid is typically used at a final concentration of 0.5-1 mM.

  • PAF-Induced Aggregation: Platelet-Activating Factor (PAF) is typically used at a final concentration of 0.1-1 µM.

  • Collagen-Induced Aggregation: Collagen is typically used at a final concentration of 1-5 µg/mL.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways initiated by the different agonists used to induce platelet aggregation. Understanding these pathways is crucial for elucidating the potential mechanisms of action of the Aggreceride compounds.

ADP_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC Adenylyl_Cyclase Adenylyl Cyclase P2Y12->Adenylyl_Cyclase IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Shape_Change Platelet Shape Change Ca_mobilization->Shape_Change Aggregation Platelet Aggregation PKC_activation->Aggregation cAMP_decrease ↓ cAMP Adenylyl_Cyclase->cAMP_decrease cAMP_decrease->Aggregation Shape_Change->Aggregation

Caption: ADP-induced platelet aggregation pathway.

Arachidonic_Acid_Signaling_Pathway AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGG2 PGG₂ COX1->PGG2 PGH2 PGH₂ PGG2->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A₂ (TXA₂) TXA2_Synthase->TXA2 TP_Receptor TP Receptor (Gq-coupled) TXA2->TP_Receptor PLC Phospholipase C (PLC) TP_Receptor->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Aggregation Platelet Aggregation Ca_mobilization->Aggregation

Caption: Arachidonic acid-induced platelet aggregation pathway.

PAF_Signaling_Pathway PAF PAF PAF_Receptor PAF Receptor (Gq-coupled) PAF->PAF_Receptor PLC Phospholipase C (PLC) PAF_Receptor->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC_activation PKC Activation DAG->PKC_activation Aggregation Platelet Aggregation Ca_mobilization->Aggregation PKC_activation->Aggregation

Caption: PAF-induced platelet aggregation pathway.

Collagen_Signaling_Pathway Collagen Collagen GPVI GPVI Receptor Collagen->GPVI FcRg FcRγ-chain (ITAM) GPVI->FcRg Syk Syk FcRg->Syk LAT LAT Syk->LAT PLCy2 Phospholipase Cγ2 (PLCγ2) LAT->PLCy2 IP3_DAG IP₃ & DAG Production PLCy2->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Aggregation Platelet Aggregation Ca_mobilization->Aggregation TXA2_release TXA₂ Release PKC_activation->TXA2_release ADP_release ADP Release PKC_activation->ADP_release TXA2_release->Aggregation ADP_release->Aggregation

Caption: Collagen-induced platelet aggregation pathway.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the inhibitory activity of Aggreceride compounds on platelet aggregation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation PRP Preparation (Low-speed centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation PPP Preparation (High-speed centrifugation) PRP_Preparation->PPP_Preparation PRP_Incubation Incubate PRP at 37°C PRP_Preparation->PRP_Incubation Measure_Aggregation Measure Light Transmission (Aggregometer) PPP_Preparation->Measure_Aggregation Set 100% Aggregation Add_Inhibitor Add Aggreceride (or vehicle) PRP_Incubation->Add_Inhibitor Add_Agonist Add Agonist (ADP, AA, PAF, or Collagen) Add_Inhibitor->Add_Agonist Add_Agonist->Measure_Aggregation Calculate_Inhibition Calculate % Inhibition Measure_Aggregation->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for platelet aggregation inhibition assay.

References

comparative analysis of Aggreceride C with synthetic antiplatelet drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiplatelet therapeutics, both naturally derived compounds and synthetic drugs play a crucial role in managing thrombotic diseases. This guide provides a comparative analysis of Aggreceride C, a natural product isolated from Streptomyces, with established synthetic antiplatelet drugs. While detailed quantitative data for this compound remains limited in publicly accessible literature, this comparison focuses on its known qualitative effects alongside the well-documented pharmacological profiles of synthetic counterparts.

Introduction to Platelet Aggregation and its Inhibition

Platelet aggregation is a critical process in hemostasis, the body's natural response to blood vessel injury. However, uncontrolled platelet activation can lead to the formation of pathological thrombi, which are central to the pathophysiology of major cardiovascular events such as myocardial infarction and stroke. Antiplatelet drugs are a cornerstone of therapy for the prevention and treatment of these conditions. They function by targeting various pathways involved in platelet activation and aggregation.

This compound: A Natural Platelet Aggregation Inhibitor

This compound is a glyceride derivative that has been identified as an inhibitor of platelet aggregation.[1][2] It has been shown to inhibit platelet aggregation induced by several agonists, including adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[3][4][5] Its activity against collagen-induced aggregation is reported to be less potent.[3][4][5] The precise mechanism of action and quantitative efficacy, such as its half-maximal inhibitory concentration (IC50), are not detailed in readily available scientific literature.

Synthetic Antiplatelet Drugs: Mechanisms and Efficacy

Synthetic antiplatelet drugs are a diverse group of compounds with well-characterized mechanisms of action and extensive clinical data. They are broadly classified based on their molecular targets.

Cyclooxygenase-1 (COX-1) Inhibitors: Aspirin

Aspirin is one of the most widely used antiplatelet agents. Its primary mechanism involves the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets.[2][6][7][8] This action blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[6][7][8] The effect of aspirin on platelets is permanent for the lifespan of the platelet (7-10 days).[7]

ADP Receptor (P2Y12) Inhibitors: Clopidogrel

Clopidogrel is a prodrug that is metabolized in the liver to its active form.[3][4][9][10][11] This active metabolite irreversibly blocks the P2Y12 subtype of the ADP receptor on the platelet surface.[3][4][9][10][11] By inhibiting this receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation.[3][9][10]

Glycoprotein (GP) IIb/IIIa Inhibitors: Abciximab, Eptifibatide, and Tirofiban

This class of drugs targets the final common pathway of platelet aggregation, the activation of the GP IIb/IIIa receptor.[1][12][13][14] Upon activation, this receptor binds to fibrinogen, leading to the cross-linking of platelets. GP IIb/IIIa inhibitors, such as the monoclonal antibody fragment abciximab and the small-molecule inhibitors eptifibatide and tirofiban, prevent this binding, thereby potently inhibiting platelet aggregation.[1][12][13][14]

Quantitative Comparison of Antiplatelet Activity

A direct quantitative comparison of this compound with synthetic antiplatelet drugs is challenging due to the lack of publicly available IC50 values for this compound. However, for illustrative purposes, the table below presents reported IC50 values for some synthetic antiplatelet drugs from in vitro studies. It is crucial to note that these values can vary significantly depending on the experimental conditions, such as the agonist used to induce platelet aggregation and the specific assay methodology.

DrugTargetAgonistIC50
Clopidogrel (active metabolite) P2Y12 ReceptorADPVaries (µM range)
Abciximab GP IIb/IIIa ReceptorADPVaries (µg/ml range)
Eptifibatide GP IIb/IIIa ReceptorADPVaries (µg/ml range)
Tirofiban GP IIb/IIIa ReceptorADPVaries (ng/ml range)

Note: The IC50 values are presented as ranges as they are highly dependent on the specific experimental setup.

Signaling Pathways in Platelet Aggregation and Inhibition

The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the points of intervention for different classes of antiplatelet drugs.

Platelet_Activation_Pathways cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_downstream Downstream Signaling cluster_synthesis Synthesis Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1/4 Thrombin->PAR1 TXA2 Thromboxane A2 TP TP Receptor TXA2->TP ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 PLC PLC Activation GPVI->PLC PAR1->PLC TP->PLC P2Y12->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC PKC Activation PLC->PKC GPIIbIIIa_activation GP IIb/IIIa Activation Ca->GPIIbIIIa_activation PKC->GPIIbIIIa_activation Aggregation Platelet Aggregation GPIIbIIIa_activation->Aggregation AA Arachidonic Acid COX1 COX-1 AA->COX1 COX1->TXA2 Antiplatelet_Drug_Targets cluster_pathway Platelet Aggregation Pathway cluster_drugs Antiplatelet Drugs AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 P2Y12->Aggregation GPIIbIIIa GP IIb/IIIa Receptor GPIIbIIIa->Aggregation Aspirin Aspirin Aspirin->COX1 inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 inhibits Abciximab Abciximab Abciximab->GPIIbIIIa inhibits LTA_Workflow A Whole Blood Collection (with anticoagulant) B Low-Speed Centrifugation A->B C Platelet-Rich Plasma (PRP) B->C D High-Speed Centrifugation B->D F Incubate PRP with Inhibitor (or vehicle control) C->F E Platelet-Poor Plasma (PPP) D->E G Add Platelet Agonist F->G H Measure Light Transmission (Platelet Aggregation) G->H I Data Analysis (% Inhibition, IC50) H->I

References

Unveiling the Molecular Target: A Comparative Guide to Confirming the Binding Site of Aggreceride C on Platelets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel antiplatelet agents like Aggreceride C, a glyceride isolated from Streptomyces, presents a promising avenue for the development of new antithrombotic therapies. A critical step in the preclinical evaluation of such compounds is the definitive identification and characterization of their molecular target on the platelet surface. While this compound has been identified as a platelet aggregation inhibitor, its specific binding site remains to be elucidated.

This guide provides a comparative framework for researchers aiming to confirm the binding site of this compound. Due to the current lack of specific binding data for this compound, this document will use the well-characterized glycoprotein IIb/IIIa (GPIIb/IIIa) receptor and its inhibitors as a reference to illustrate the experimental workflow and data presentation necessary for such a study. This approach serves as a template for the systematic investigation of novel antiplatelet agents.

Comparing Binding Affinities: A Hypothetical Analysis

To quantitatively assess the interaction of a novel inhibitor with its platelet receptor, determining its binding affinity is paramount. This is typically expressed by the dissociation constant (Kd), the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium, and the half-maximal inhibitory concentration (IC50) in functional assays. Lower values for both Kd and IC50 indicate a higher affinity and potency, respectively.

The following table presents a hypothetical comparison of this compound with known GPIIb/IIIa inhibitors. The data for this compound is intentionally left as "To Be Determined" (TBD) to highlight the necessary experimental endpoints.

CompoundTarget ReceptorDissociation Constant (Kd)IC50 (Platelet Aggregation)
This compound TBDTBDTBD
AbciximabGPIIb/IIIa6.2 ± 2.7 nmol/L[1]-
EptifibatideGPIIb/IIIa120 nmol/L[2]-
TirofibanGPIIb/IIIa-~37 nmol/L[3]

Experimental Protocols: A Roadmap to Binding Site Confirmation

The confirmation of a binding site and the characterization of a novel inhibitor require a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are central to this process.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor. It is considered the gold standard for determining binding affinity (Kd) and the concentration of binding sites (Bmax).

Objective: To determine the binding affinity (Kd) of this compound for its platelet receptor.

Protocol:

  • Platelet Membrane Preparation:

    • Collect human blood in citrate-containing tubes.

    • Isolate platelet-rich plasma (PRP) by centrifugation at 200 x g for 15 minutes.

    • Pellet platelets by centrifuging PRP at 1000 x g for 10 minutes.

    • Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer).

    • Resuspend platelets in a lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Saturation Binding Assay:

    • Incubate platelet membranes with increasing concentrations of radiolabeled this compound (if available) or a known radioligand for the suspected receptor.

    • In a parallel set of tubes, include a high concentration of unlabeled this compound to determine non-specific binding.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine Kd and Bmax.

  • Competitive Binding Assay:

    • Incubate platelet membranes with a fixed concentration of a known radioligand for the suspected receptor and increasing concentrations of unlabeled this compound.

    • Follow the incubation, filtration, and counting steps as in the saturation binding assay.

    • Analyze the data to determine the IC50 value of this compound, which can be converted to an inhibition constant (Ki).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to its receptor.

Objective: To characterize the binding kinetics of this compound to its platelet receptor.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified platelet receptor protein onto the surface of a sensor chip.

    • Alternatively, capture platelets on the sensor surface using specific antibodies.

  • Binding Analysis:

    • Inject a solution of this compound at various concentrations over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound this compound.

    • After the association phase, flow buffer over the surface to monitor the dissociation of this compound.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Objective: To determine the functional potency (IC50) of this compound in inhibiting platelet aggregation.

Protocol:

  • Sample Preparation:

    • Prepare platelet-rich plasma (PRP) from citrated human blood as described previously.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to serve as a blank.

  • Aggregation Measurement:

    • Pre-warm PRP to 37°C in an aggregometer cuvette with a stir bar.

    • Add a vehicle control or varying concentrations of this compound and incubate for a short period.

    • Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or thrombin.

    • Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration of this compound.

    • Plot the percentage inhibition of aggregation against the concentration of this compound to determine the IC50 value.

Visualizing the Pathways

Understanding the molecular pathways involved in platelet activation and inhibition is crucial for interpreting experimental data. The following diagrams, generated using Graphviz, illustrate a simplified experimental workflow for identifying the binding site of a novel inhibitor and the signaling cascade of a known platelet receptor, GPIIb/IIIa.

experimental_workflow cluster_platelet_source Platelet Source cluster_binding_assays Binding Assays cluster_functional_assay Functional Assay cluster_data_analysis Data Analysis & Conclusion platelet_source Human Platelet-Rich Plasma radioligand Radioligand Binding Assay platelet_source->radioligand spr Surface Plasmon Resonance (SPR) platelet_source->spr aggregation Platelet Aggregation Assay platelet_source->aggregation kd_ic50 Determine Kd, Ki, IC50 radioligand->kd_ic50 spr->kd_ic50 aggregation->kd_ic50 binding_site Confirm Binding Site kd_ic50->binding_site

Caption: Experimental workflow for binding site confirmation.

gpiib_iiia_pathway cluster_activation Platelet Activation cluster_gpiib_iiia GPIIb/IIIa Receptor cluster_aggregation Platelet Aggregation agonist Agonist (e.g., ADP, Thrombin) receptor Platelet Receptor agonist->receptor inside_out Inside-Out Signaling receptor->inside_out gpiib_iiia_inactive Inactive GPIIb/IIIa inside_out->gpiib_iiia_inactive gpiib_iiia_active Active GPIIb/IIIa gpiib_iiia_inactive->gpiib_iiia_active Conformational Change fibrinogen Fibrinogen gpiib_iiia_active->fibrinogen crosslinking Platelet Cross-linking fibrinogen->crosslinking aggregation Aggregation crosslinking->aggregation inhibitor GPIIb/IIIa Inhibitor (e.g., Abciximab) inhibitor->gpiib_iiia_active Blocks Binding

Caption: Simplified GPIIb/IIIa signaling pathway.

Conclusion

The confirmation of this compound's binding site on platelets is a crucial step in its development as a potential therapeutic agent. While direct experimental data is currently unavailable, the methodologies and comparative framework presented in this guide provide a clear path forward for researchers. By systematically applying techniques such as radioligand binding assays, surface plasmon resonance, and platelet aggregation studies, the molecular target of this compound can be identified and its interaction characterized. This will not only elucidate its mechanism of action but also enable its comparison with existing antiplatelet therapies, ultimately paving the way for its potential clinical application.

References

Independent Verification of Aggreceride C's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activity of Aggreceride C, a putative platelet aggregation inhibitor. Due to the limited publicly available data and lack of independent verification for this compound, this document also presents a detailed comparison with well-established antiplatelet agents and other natural product-derived inhibitors. This guide is intended to be a resource for researchers interested in the field of platelet aggregation and the discovery of novel antiplatelet therapeutics.

Executive Summary

This guide will first summarize the currently available information on this compound. It will then provide a detailed comparative analysis of established antiplatelet drugs—Aspirin, Clopidogrel, and Ticagrelor—along with other promising natural product-derived inhibitors. This comparison will include available quantitative data on their efficacy, detailed experimental protocols for assessing their activity, and diagrams of their mechanisms of action.

This compound: A Call for Independent Verification

This compound is a compound of interest due to its initial report as an inhibitor of platelet aggregation. However, the original study lacks the detailed, independently verifiable data required by modern scientific standards. Further research is necessary to confirm its biological activity, elucidate its mechanism of action, and determine its potential as a therapeutic agent.

Comparative Analysis of Antiplatelet Agents

To provide a useful resource for researchers, this section details the biological activity and mechanisms of action of well-characterized antiplatelet agents.

Quantitative Data on Antiplatelet Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common antiplatelet agents against ADP-induced platelet aggregation, a common in vitro assay. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundTargetAgonistIC50 (µM)Citation(s)
Aspirin COX-1Arachidonic Acid~26.0[1]
Collagen322.5 - 336.1[2]
Clopidogrel (active metabolite) P2Y12 ReceptorADP1.9 ± 0.3[3]
Ticagrelor P2Y12 ReceptorADP0.005 ± 0.004 - 0.27[4][5]
Apigenin (Natural Product) MultipleADP127.4[1]
Arachidonic Acid52.3[1]
Quercetin (Natural Product) MultipleADP>100[1]
Arachidonic Acid>100[1]
Experimental Protocols

The standard method for assessing platelet aggregation in vitro is Light Transmission Aggregometry (LTA) .[6][7][8]

Principle: LTA measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.

Brief Protocol:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet the red and white blood cells, leaving the platelets suspended in the plasma.

    • PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used as a blank for the spectrophotometer.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Assay:

    • Aliquots of the adjusted PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • The test compound (e.g., this compound or an alternative) or vehicle control is added to the PRP and incubated for a specified time.

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time as the platelets aggregate.

  • Data Analysis: The maximum aggregation percentage is calculated, and for inhibitory compounds, the IC50 value is determined by testing a range of concentrations.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in platelet aggregation and a general workflow for evaluating potential inhibitors.

G Platelet Aggregation Signaling Pathways cluster_0 Agonists cluster_1 Receptors cluster_2 Downstream Signaling cluster_3 Platelet Response ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI ThromboxaneA2 Thromboxane A2 TP TP ThromboxaneA2->TP PLC Phospholipase C Activation P2Y12->PLC GPVI->PLC COX1 COX-1 Activation GPVI->COX1 TP->PLC Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Shape_Change Shape Change Ca_Mobilization->Shape_Change Granule_Secretion Granule Secretion Ca_Mobilization->Granule_Secretion TxA2_Synthesis TxA2 Synthesis COX1->TxA2_Synthesis Amplification Loop TxA2_Synthesis->ThromboxaneA2 Amplification Loop Aggregation Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation

Caption: Key signaling pathways involved in platelet aggregation.

G Experimental Workflow for Platelet Aggregation Inhibitor Screening cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Blood_Collection Whole Blood Collection PRP_Preparation PRP & PPP Preparation Blood_Collection->PRP_Preparation Incubation Incubate PRP with Inhibitor PRP_Preparation->Incubation Agonist_Addition Add Agonist (e.g., ADP) Incubation->Agonist_Addition LTA_Measurement Measure Light Transmission Agonist_Addition->LTA_Measurement Aggregation_Curve Generate Aggregation Curve LTA_Measurement->Aggregation_Curve IC50_Determination Determine IC50 Aggregation_Curve->IC50_Determination

References

Comparative Analysis of Aggreceride C Analog Structure-Activity Relationships: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies, including the synthesis and comparative biological evaluation of a series of Aggreceride C analogs, are not publicly available. While the parent compound, this compound, has been identified as a platelet aggregation inhibitor isolated from Streptomyces species, dedicated research detailing the systematic modification of its structure to probe and optimize its antiplatelet activity appears to be unpublished or proprietary.

This compound belongs to a class of glyceride molecules and has been noted for its inhibitory effects on platelet aggregation induced by various agonists. However, the scientific community has not yet disseminated research that explores how modifications to its chemical structure would impact its biological function. Such studies are crucial for understanding the pharmacophore of the molecule—the essential features responsible for its activity—and for the rational design of more potent or selective analogs.

The creation of a detailed comparative guide, as requested, hinges on the availability of quantitative biological data (such as IC50 or EC50 values) for a range of structurally related analogs. This would typically involve the chemical synthesis of derivatives with modifications to different parts of the this compound scaffold, followed by their systematic evaluation in standardized platelet aggregation assays.

Challenges in Fulfilling a Detailed SAR Analysis

  • Lack of Published Data: Extensive searches of prominent scientific databases have not yielded any primary research articles or reviews that focus on the SAR of this compound analogs. The initial discovery and isolation of this compound are documented, but subsequent medicinal chemistry efforts to create and test analogs are not described in the accessible literature.

  • Proprietary Research: It is possible that research and development on this compound and its analogs have been conducted by pharmaceutical or biotechnology companies and the results remain unpublished as proprietary information or trade secrets.

Without the foundational data from such studies, it is not possible to construct the requested comparative tables, detail experimental protocols for analog testing, or generate meaningful diagrams illustrating the relationships between chemical structure and biological activity.

General Principles of Structure-Activity Relationship Studies in Drug Discovery

For the benefit of the intended audience of researchers and drug development professionals, it is pertinent to outline the general workflow and principles that would be applied in a typical SAR study, which would be necessary for a compound like this compound.

A hypothetical experimental workflow for an SAR study of this compound analogs is presented below.

G cluster_0 Compound Generation cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound (this compound) B Analog Design (e.g., ester chain length, head group modification) A->B C Chemical Synthesis of Analogs B->C D In Vitro Screening (Platelet Aggregation Assays) C->D E Determination of Potency (IC50 / EC50 values) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Identification of Pharmacophore F->G H Design of Next-Generation Analogs G->H H->C Iterative Refinement

Caption: Hypothetical workflow for a structure-activity relationship (SAR) study of this compound analogs.

This diagram illustrates the cyclical process of designing, synthesizing, and testing analogs to build a comprehensive understanding of how chemical structure relates to biological activity. This iterative process is fundamental to modern drug discovery and development.

Evaluating the Specificity of Aggreceride C as a Platelet Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aggreceride C, a potential platelet inhibitor, against established antiplatelet agents, Aspirin and Clopidogrel. Due to the limited publicly available data on this compound, this document outlines a framework for its evaluation, presenting known qualitative information alongside quantitative data for comparator drugs. This guide is intended to highlight the potential of this compound and underscore the necessity for further research to determine its therapeutic promise.

Introduction to Platelet Inhibition

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and ischemic stroke.[1] Antiplatelet drugs are a cornerstone in the prevention and treatment of these conditions.[1] These agents function by inhibiting the signaling pathways that lead to platelet activation and subsequent aggregation. The specificity of a platelet inhibitor is a crucial determinant of its efficacy and safety profile, as off-target effects can lead to adverse events.

This compound is a glyceride compound isolated from Streptomyces that has been identified as a platelet aggregation inhibitor.[2] Preliminary findings suggest it has a specific inhibitory profile, being active against platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and platelet-activating factor (PAF), with lesser activity against collagen-induced aggregation. However, quantitative data on its potency and precise mechanism of action are not currently available. This guide compares the known characteristics of this compound with the well-documented profiles of Aspirin and Clopidogrel to frame the necessary future investigations.

Comparative Analysis of Platelet Inhibitors

A direct comparison of the potency of this compound with other inhibitors is hampered by the lack of quantitative data. The following table summarizes the available inhibitory concentration (IC50) values for Aspirin and the active metabolite of Clopidogrel against specific agonist-induced platelet aggregation, as determined by in vitro Light Transmission Aggregometry (LTA).

InhibitorAgonistIC50 (µM)Primary Mechanism of Action
This compound ADPData Not AvailableUnknown
Arachidonic AcidData Not Available
Aspirin Arachidonic Acid~6.3[3]Irreversible inhibition of cyclooxygenase-1 (COX-1), preventing thromboxane A2 (TXA2) synthesis.[4][5]
Clopidogrel (active metabolite) ADP1.9 ± 0.3[6]Irreversible P2Y12 receptor antagonist, blocking ADP-mediated platelet activation.[6]

Note: The IC50 value for Aspirin was derived from a study using 96-well plate light transmission aggregometry.[3] The IC50 for Clopidogrel's active metabolite was determined using washed platelets.[6]

Signaling Pathways in Platelet Activation

Understanding the specific pathways targeted by these inhibitors is crucial for evaluating their specificity. This compound's inhibitory action against ADP and arachidonic acid-induced aggregation suggests it may interfere with the P2Y12 receptor pathway or the cyclooxygenase pathway, respectively.

ADP-Induced Platelet Activation Pathway

ADP activates platelets through two G-protein coupled receptors: P2Y1 (coupled to Gq) and P2Y12 (coupled to Gi).[7] Activation of P2Y1 leads to an increase in intracellular calcium, while P2Y12 activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[7] Both pathways are essential for robust platelet aggregation.[7] Clopidogrel specifically targets the P2Y12 receptor.[6]

ADP_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor (Target of Clopidogrel) ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP ↓ cAMP AC->cAMP inhibits conversion of ATP Aggregation Platelet Aggregation Ca->Aggregation cAMP->Aggregation inhibits

Caption: ADP signaling pathway in platelets.

Arachidonic Acid-Induced Platelet Activation Pathway

Arachidonic acid is released from the platelet membrane by phospholipase A2 and is converted by cyclooxygenase-1 (COX-1) into prostaglandin H2, which is then metabolized to thromboxane A2 (TXA2).[4][8] TXA2 is a potent platelet agonist that binds to the thromboxane receptor (TP), a Gq-coupled receptor, leading to an increase in intracellular calcium and subsequent platelet aggregation.[9] Aspirin exerts its antiplatelet effect by irreversibly inhibiting COX-1.[5]

AA_Pathway AA Arachidonic Acid COX1 COX-1 (Target of Aspirin) AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 TP Thromboxane Receptor TXA2->TP Gq Gq TP->Gq PLC Phospholipase C Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Aggregation Platelet Aggregation Ca->Aggregation

Caption: Arachidonic acid signaling pathway in platelets.

Experimental Protocols

To quantitatively assess the specificity and potency of this compound, standardized in vitro assays are required. The following are detailed methodologies for key experiments.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is used to measure the aggregation of platelets in platelet-rich plasma (PRP) in response to various agonists.[10]

Experimental Workflow:

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (low speed) e.g., 200 x g for 15 min Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) (Supernatant) Centrifuge1->PRP Centrifuge2 Centrifugation (high speed) e.g., 2000 x g for 10 min PRP->Centrifuge2 Incubate Incubate PRP at 37°C PRP->Incubate Measure Measure Light Transmission over time (Aggregometer) PRP->Measure Set 0% Transmission PPP Platelet-Poor Plasma (PPP) (Supernatant) Centrifuge2->PPP PPP->Measure Set 100% Transmission AddInhibitor Add this compound or Comparator (various conc.) Incubate->AddInhibitor AddAgonist Add Agonist (ADP, AA, etc.) AddInhibitor->AddAgonist AddAgonist->Measure Curve Generate Aggregation Curves Measure->Curve IC50 Calculate IC50 Values Curve->IC50

Caption: Experimental workflow for Light Transmission Aggregometry.

Detailed Protocol:

  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Blood is collected into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant (PRP) is carefully collected.

    • Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The supernatant (PPP) is collected and used as a blank for the aggregometer.

  • Aggregation Measurement:

    • The aggregometer is set to 37°C.

    • A cuvette with PPP is used to set 100% light transmission, and a cuvette with PRP is used to set 0% light transmission.

    • PRP is incubated with a stir bar for a few minutes to equilibrate.

    • A known concentration of this compound or a comparator drug is added to the PRP and incubated for a specified time.

    • An agonist (e.g., ADP, arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded for several minutes to generate an aggregation curve.

  • Data Analysis: The maximum percentage of aggregation is determined from the curve. IC50 values are calculated by testing a range of inhibitor concentrations and determining the concentration that produces 50% inhibition of the maximal aggregation response.

Flow Cytometry for Platelet Activation Markers

Flow cytometry can be used to assess the expression of activation-dependent markers on the surface of platelets, such as P-selectin (CD62P) and the activated form of the fibrinogen receptor (GPIIb/IIIa, detected by PAC-1 antibody). This provides a more detailed analysis of the state of platelet activation.

Detailed Protocol:

  • Sample Preparation: PRP is prepared as described for LTA.

  • Incubation: PRP is incubated with this compound or a comparator drug at various concentrations.

  • Activation: Platelets are then stimulated with an agonist (e.g., ADP). A resting (unstimulated) platelet sample serves as a negative control.

  • Staining: The platelet samples are stained with fluorescently labeled antibodies specific for platelet activation markers (e.g., anti-CD62P-PE, PAC-1-FITC).

  • Fixation: The stained platelets are fixed with a solution like 1% paraformaldehyde.

  • Data Acquisition: The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter properties, and the fluorescence intensity of the activation markers is measured.

  • Data Analysis: The percentage of platelets positive for each activation marker and the mean fluorescence intensity are quantified to determine the level of inhibition.

Conclusion and Future Directions

This compound presents an interesting profile as a potential platelet inhibitor with apparent specificity for certain activation pathways. The qualitative data suggest a mechanism that may involve the ADP and arachidonic acid signaling cascades. However, the lack of quantitative data, such as IC50 values, makes it impossible to definitively assess its potency and compare it to established antiplatelet therapies like Aspirin and Clopidogrel.

To fully evaluate the therapeutic potential of this compound, further research is imperative. The experimental protocols outlined in this guide provide a clear path forward for these investigations. Determining the IC50 values of this compound against a panel of platelet agonists using LTA is a critical first step. Subsequent studies employing flow cytometry and biochemical assays will be necessary to elucidate its precise mechanism of action and its effects on specific signaling molecules within the platelet activation pathways. This comprehensive evaluation will be essential to determine if this compound can be developed into a novel and effective antiplatelet agent.

References

Comparative Metabolomics of Streptomyces Strains Producing Aggreceride C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiles of Streptomyces strains engineered for the production of Aggreceride C, a glyceride with potential as a platelet aggregation inhibitor. Due to the limited publicly available data specifically on this compound-producing strains, this guide presents a generalized comparison based on known metabolic pathways in Streptomyces and protocols for comparative metabolomics.

Introduction to this compound

This compound is a glyceride molecule identified from Streptomyces species, belonging to a family of compounds (Aggrecerides A, B, and C) that have demonstrated inhibitory effects on platelet aggregation[1][2]. The chemical structure of this compound is 2,3-dihydroxypropyl 15-methylhexadecanoate[3]. While the specific producing strain for this compound has not been definitively reported in readily accessible literature, Aggreceride A has been attributed to Streptomyces strain OM-3209[4]. This guide will, therefore, use a hypothetical high-producing mutant strain and a wild-type or lower-producing strain for the purpose of outlining a comparative metabolomics study.

Hypothetical Comparative Metabolomics Data

The following table summarizes hypothetical quantitative metabolomics data comparing a wild-type Streptomyces strain with a mutant strain optimized for higher this compound production. The data is presented as relative abundance (arbitrary units) of key metabolites that could be involved in or affected by the biosynthesis of this compound.

Metabolite ClassMetaboliteWild-Type Strain (Relative Abundance)High-Producing Mutant (Relative Abundance)Fold Change (Mutant/Wild-Type)Putative Role
Fatty Acid Precursors Acetyl-CoA1001501.5Primary building block for fatty acid synthesis
Malonyl-CoA801201.5Key extender unit in fatty acid elongation
15-Methylhexadecanoyl-ACP502004.0Direct precursor to the fatty acid moiety of this compound
Glycerol Metabolism Glycerol-3-phosphate1201801.5Backbone for glycerolipid synthesis
Dihydroxyacetone phosphate1101651.5Intermediate in glycolysis and glycerol metabolism
Central Carbon Metabolism Glucose-6-phosphate2001500.75Key intermediate in glycolysis
Pyruvate1501000.67End product of glycolysis, feeds into TCA cycle
Citrate1801200.67TCA cycle intermediate
Amino Acids Valine90600.67Potential precursor for branched-chain fatty acid starter units
Leucine85550.65Potential precursor for branched-chain fatty acid starter units
This compound This compound201005.0Target Product

Experimental Protocols

Strain Cultivation and Metabolite Extraction
  • Strains and Culture Conditions: Streptomyces sp. (wild-type) and a high-producing mutant are cultured in a suitable production medium such as R2A broth or a defined minimal medium supplemented with a carbon source like glucose. Cultures are grown at 28-30°C with shaking (200-250 rpm) for a predetermined period to reach the desired growth phase for secondary metabolite production.

  • Metabolite Quenching and Extraction:

    • Rapidly harvest mycelia from the culture broth by filtration or centrifugation at low temperatures to quench metabolic activity.

    • Wash the mycelial pellet with a cold saline solution.

    • Extract intracellular metabolites by adding a cold solvent mixture, such as 60% methanol or a chloroform/methanol/water mixture, followed by cell disruption methods like sonication or bead beating.

    • Centrifuge the mixture to separate the cell debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or by lyophilization before derivatization and analysis.

Metabolite Analysis by GC-MS or LC-MS
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the dried metabolite extracts to increase volatility, for example, by methoximation followed by silylation.

    • Separate the derivatized metabolites on a suitable GC column (e.g., DB-5ms).

    • Analyze the eluting compounds using a mass spectrometer in full scan mode.

    • Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Fiehn).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., methanol/water).

    • Separate the metabolites using a reversed-phase or HILIC column.

    • Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Identify metabolites based on accurate mass, fragmentation patterns (MS/MS), and comparison to online databases or authentic standards.

Data Analysis
  • Peak Picking and Alignment: Process the raw chromatographic data using software such as XCMS, MetAlign, or vendor-specific software to detect, align, and quantify metabolic features.

  • Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between the wild-type and high-producing strains.

  • Metabolite Identification and Pathway Analysis: Putatively identify the differential metabolites using databases like KEGG and Metlin. Map the identified metabolites onto metabolic pathways to understand the metabolic shifts associated with enhanced this compound production.

Visualizations

Plausible Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces is proposed to occur through the convergence of fatty acid synthesis and glycerolipid metabolism. The 15-methylhexadecanoyl moiety is likely synthesized via the fatty acid synthase (FAS) system, utilizing a branched-chain starter unit derived from amino acid catabolism (e.g., from valine or leucine). This fatty acid is then esterified to a glycerol-3-phosphate backbone, which is derived from glycolysis.

Aggreceride_C_Biosynthesis Glycolysis Glycolysis G3P Glycerol-3-Phosphate Glycolysis->G3P Acyltransferase Acyltransferase G3P->Acyltransferase Amino_Acid_Catabolism Amino Acid Catabolism (e.g., Valine, Leucine) Branched_Starter Branched-Chain Starter Unit (e.g., Isobutyryl-CoA) Amino_Acid_Catabolism->Branched_Starter FAS Fatty Acid Synthase (FAS) Branched_Starter->FAS Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->FAS Fatty_Acid 15-Methylhexadecanoyl-ACP FAS->Fatty_Acid Fatty_Acid->Acyltransferase Aggreceride_C_precursor Lysophosphatidic Acid Intermediate Acyltransferase->Aggreceride_C_precursor Phosphatase Phosphatase Aggreceride_C_precursor->Phosphatase Diacylglycerol_intermediate Diacylglycerol Intermediate Phosphatase->Diacylglycerol_intermediate Final_Steps Further modification (Hydroxylation) Diacylglycerol_intermediate->Final_Steps Aggreceride_C This compound Final_Steps->Aggreceride_C Comparative_Metabolomics_Workflow Strain_Culture 1. Strain Cultivation (Wild-Type vs. Mutant) Quenching 2. Metabolite Quenching (Rapid Cooling) Strain_Culture->Quenching Extraction 3. Metabolite Extraction (Solvent-based) Quenching->Extraction Analysis 4. Instrumental Analysis (GC-MS or LC-MS) Extraction->Analysis Data_Processing 5. Data Processing (Peak Picking, Alignment) Analysis->Data_Processing Stats 6. Statistical Analysis (PCA, OPLS-DA) Data_Processing->Stats Identification 7. Metabolite Identification (Database Searching) Stats->Identification Pathway_Analysis 8. Pathway Analysis (KEGG, MetaboAnalyst) Identification->Pathway_Analysis Conclusion 9. Biological Interpretation Pathway_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Aggreceride C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Aggreceride C is not publicly available. The following disposal procedures are based on the general properties of glycerides and standard best practices for the disposal of laboratory research chemicals. It is imperative to consult and adhere to your institution's specific waste disposal protocols and all applicable local, state, and federal regulations.

This compound, a known platelet aggregation inhibitor isolated from Streptomyces, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] While glycerides are often of low toxicity, any research chemical with biological activity should be managed as potentially hazardous waste.

Essential Safety and Handling Information

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. Although specific hazard data is unavailable, a cautious approach is recommended.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (solid, solution, or contaminated material).

Unused or Expired Solid this compound

Unused or expired solid this compound should be disposed of as chemical waste.

Protocol:

  • Labeling: Ensure the container is clearly labeled with the full chemical name ("this compound") and any known hazard information.

  • Packaging: The original container should be securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and properly labeled waste container.

  • Storage: Store the packaged waste in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.

This compound Solutions

Solutions containing this compound must be treated as chemical waste and should not be disposed of down the drain.

Protocol:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, labeled, and leak-proof waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full name of the chemical ("this compound solution"), the solvent used, and the approximate concentration.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal: Arrange for collection by your institution's authorized chemical waste disposal service.

Contaminated Labware and Materials

Disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be disposed of as solid chemical waste.

Protocol:

  • Collection: Place all contaminated items in a designated, labeled, and durable waste bag or container.

  • Labeling: The container should be clearly marked as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

  • Disposal: Dispose of the container through your institution's chemical waste disposal stream. Do not mix with regular trash or biohazardous waste unless explicitly permitted by your institution's guidelines.

Summary of Disposal Procedures

Waste TypeDisposal MethodKey Considerations
Solid this compound Chemical Waste VendorLabel clearly; store in a designated area.
This compound Solutions Chemical Waste VendorDo not pour down the drain; collect in a labeled container.
Contaminated Labware Chemical Waste VendorSegregate from non-hazardous trash; use a designated container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AggrecerideC_Disposal start Start: this compound Waste waste_type Identify Waste Form start->waste_type solid Solid this compound waste_type->solid Solid solution This compound Solution waste_type->solution Solution contaminated Contaminated Labware waste_type->contaminated Contaminated package_solid Package in Labeled Container solid->package_solid collect_solution Collect in Labeled Waste Container solution->collect_solution collect_contaminated Collect in Labeled Waste Bag/Container contaminated->collect_contaminated store Store in Designated Hazardous Waste Area package_solid->store collect_solution->store collect_contaminated->store dispose Dispose via Licensed Waste Contractor store->dispose

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Aggreceride C

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Key Safety and Handling Parameters

The following table summarizes essential information for the safe handling of Aggreceride C. These recommendations are based on the properties of similar compounds and general laboratory safety protocols.

ParameterRecommendationSource/Rationale
Physical State Solid powderGeneral knowledge of isolated microbial metabolites.
Primary Hazard Potent biological activity (platelet aggregation inhibitor). Potential for unknown toxicity.[1]
Occupational Exposure Limit Not established. Handle with high caution.Inferred from lack of specific SDS.
Primary Routes of Exposure Inhalation of powder, skin contact, eye contact, ingestion.General principles of handling powdered chemical compounds.
Engineering Controls Use in a certified chemical fume hood or other suitable ventilated enclosure.Standard practice for handling potent compounds and fine powders.
In case of Exposure (Skin) Immediately wash the affected area with soap and plenty of water for at least 15 minutes.General first aid for chemical exposure.
In case of Exposure (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.Standard first aid for eye exposure to chemicals.
In case of Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.Standard first aid for ingestion of chemicals.
In case of Inhalation Move the person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms occur.Standard first aid for inhalation of airborne powders.

Experimental Protocol: Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and decontaminated.

  • Gather Materials: Assemble all necessary equipment, including microbalances, spatulas, glassware, and solvents, within the fume hood to minimize movement in and out of the containment area.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is mandatory. Consider a disposable gown for procedures with a high risk of contamination.

  • Respiratory Protection: For weighing and handling the powder, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation.

3. Weighing and Solution Preparation:

  • Weighing: Conduct all weighing of the powdered this compound within the chemical fume hood on a calibrated microbalance. Use a draft shield to ensure accuracy and prevent dissemination of the powder.

  • Aliquotting: If possible, use pre-aliquoted amounts to avoid repeated weighing from the stock container.

  • Dissolving: Add the solvent to the vial containing this compound slowly and carefully to avoid splashing. Cap the vial securely before vortexing or sonicating to ensure complete dissolution.

4. Post-Handling and Decontamination:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound. A 70% ethanol solution followed by a suitable laboratory disinfectant is recommended.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (outer gloves, gown, face shield/goggles, inner gloves, respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, microfuge tubes, contaminated gloves, and gowns) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, labeled hazardous chemical waste container. Do not pour down the drain.

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Pickup:

    • Follow your institution's guidelines for the disposal of hazardous chemical and biological waste.

Visualizing Safe Handling and Potential Mechanism

To further aid in the understanding of the necessary precautions and the compound's biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling this compound cluster_cleanup Post-Handling & Disposal Risk_Assessment Conduct Risk Assessment Prepare_Hood Prepare Chemical Fume Hood Risk_Assessment->Prepare_Hood Gather_Materials Gather All Materials Prepare_Hood->Gather_Materials Don_PPE Don Double Gloves, Lab Coat, Eye Protection, & Respirator Gather_Materials->Don_PPE Weigh_Compound Weigh Compound in Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Solid & Liquid Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Experimental workflow for the safe handling of this compound.

G cluster_platelet Platelet cluster_activation Platelet Activation Pathway cluster_aggregation Platelet Aggregation Thrombin Thrombin GPIIb_IIIa GPIIb/IIIa Receptor Activation Thrombin->GPIIb_IIIa ADP ADP ADP->GPIIb_IIIa Collagen Collagen Thromboxane Thromboxane A2 Collagen->Thromboxane Thromboxane->GPIIb_IIIa Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa->Fibrinogen_Binding Platelet_Crosslinking Platelet Cross-linking Fibrinogen_Binding->Platelet_Crosslinking Aggreceride_C This compound Unknown_Target Unknown Target(s) Aggreceride_C->Unknown_Target Inhibits Unknown_Target->Platelet_Crosslinking Prevents

Caption: Generalized platelet aggregation pathway with the hypothetical action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aggreceride C
Reactant of Route 2
Reactant of Route 2
Aggreceride C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.